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  • Product: 5-Fluoro-1,3-dihydroxymethylbenzene
  • CAS: 19254-86-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical and Physical Properties of 5-Fluoro-1,3-dihydroxymethylbenzene

Executive Summary 5-Fluoro-1,3-dihydroxymethylbenzene (also known as 5-fluoro-1,3-benzenedimethanol) is a highly versatile, fluorinated aromatic building block utilized extensively in advanced materials science and medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-1,3-dihydroxymethylbenzene (also known as 5-fluoro-1,3-benzenedimethanol) is a highly versatile, fluorinated aromatic building block utilized extensively in advanced materials science and medicinal chemistry. The molecule features a central benzene ring functionalized with two hydroxymethyl groups and a highly electronegative fluorine atom. This unique structural motif provides dual sites for crosslinking or functionalization, while the fluorine atom modulates the electronic environment, enhancing thermal stability, oxidative resistance, and lipophilicity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its application in organic synthesis and polymer chemistry.

Molecular Identity and Core Physical Properties

The physical and chemical properties of 5-fluoro-1,3-dihydroxymethylbenzene dictate its behavior in solution and its integration into polymer matrices. The primary alcohol groups provide excellent hydrogen-bonding capabilities, while the fluorine atom lowers the basicity of the aromatic ring through strong inductive (-I) electron withdrawal.

Table 1: Physicochemical Profile of 5-Fluoro-1,3-dihydroxymethylbenzene

PropertyValueCausality / Significance
Chemical Name 5-Fluoro-1,3-dihydroxymethylbenzeneStandard IUPAC nomenclature.
CAS Registry Number 19254-86-5[1]Unique identifier for regulatory and safety tracking[1].
Molecular Formula C₈H₉FO₂[2]Defines the atomic composition[2].
Molecular Weight 156.15 g/mol [2]Low molecular weight facilitates high mobility in crosslinking[2].
Functional Groups Primary alcohol (x2), Aryl fluorideEnables bifunctional reactivity (polymerization) and metabolic stability.
Hydrogen Bond Donors 2High capacity for intermolecular interactions in protic solvents.
Hydrogen Bond Acceptors 2Facilitates solubility in polar aprotic solvents (e.g., DMF, THF).

Chemical Reactivity and Mechanistic Profiling

The reactivity of 5-fluoro-1,3-dihydroxymethylbenzene is governed by the orthogonal nature of its functional groups.

  • Hydroxymethyl Reactivity: The two -CH₂OH groups act as primary nucleophiles. They readily undergo esterification, etherification, and halogenation. In materials science, these groups serve as critical anchor points. When subjected to thermal gradients, they act as methylol crosslinking agents, forming robust ether linkages with polyimide matrices to generate high-resolution photosensitive resins[3].

  • Fluorine-Directed Effects: The fluorine atom at the 5-position exerts a strong inductive effect (-I) that withdraws electron density from the aromatic ring. This increases the acidity of the benzylic protons and stabilizes the molecule against oxidative degradation. In drug development, this fluorination strategy is deliberately employed to block cytochrome P450-mediated aromatic oxidation, thereby improving the pharmacokinetic half-life of derivative APIs.

ReactivityMap Core 5-Fluoro-1,3-benzenedimethanol Oxidation Oxidation (Dialdehyde/Diacid) Core->Oxidation MnO2 / PCC Halogenation Halogenation (Bis-halomethyl) Core->Halogenation SOCl2 / PBr3 Polymerization Polymerization (Polyimide Silicones) Core->Polymerization Thermal Curing Etherification Etherification (Protecting Groups) Core->Etherification R-X / Base

Primary chemical reactivity pathways for 5-Fluoro-1,3-benzenedimethanol.

Experimental Protocols and Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol 1: Chemoselective O-Benzylation (Hydroxyl Protection)

Causality: In complex API synthesis, the reactive diol must often be masked to prevent unwanted participation in downstream cross-coupling reactions. Protecting the diol as a bis-benzyl ether provides robust stability across a wide pH range. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the primary alcohols without triggering nucleophilic aromatic substitution (SₙAr) at the fluorinated position—a side reaction that stronger bases (like NaH) might induce[4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 5-fluoro-1,3-benzenedimethanol (1.0 eq) in anhydrous DMF (0.2 M). Causality: The nitrogen atmosphere prevents oxidative degradation, while anhydrous DMF solvates the potassium cations, leaving the alkoxide highly reactive[4].

  • Base Addition: Add finely powdered K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes. Causality: Excess mild base ensures complete deprotonation of both hydroxyl groups while maintaining a heterogeneous mixture that suppresses over-alkylation.

  • Electrophile Introduction: Dropwise add benzyl chloride (2.2 eq) via syringe at 0°C, then warm to room temperature and stir for 12 hours. Causality: Dropwise addition controls the exothermic nature of the initial alkylation.

  • Self-Validating QC (TLC Monitoring): Co-spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the highly polar diol spot (R_f ~0.1) and the emergence of a non-polar dibenzyl ether spot (R_f ~0.7) validates reaction completion.

  • Workup: Quench with cold distilled water to dissolve inorganic salts. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Thermal Crosslinking in Polyimide Silicone Formulations

Causality: 5-Fluoro-1,3-benzenedimethanol acts as a highly efficient bifunctional methylol crosslinking agent in photosensitive polyimide silicone compositions[3]. The electron-withdrawing fluorine atom enhances the thermal stability of the cured film. When heated, the hydroxymethyl groups undergo condensation with the polyimide matrix, exponentially increasing crosslinking density[5].

Step-by-Step Methodology:

  • Formulation: Blend the polyimide silicone resin with 5-fluoro-1,3-benzenedimethanol (acting as the thermal curing agent) in cyclopentanone to achieve a 40% solid content solution[6]. Causality: Cyclopentanone provides the optimal vapor pressure and viscosity for high-resolution spin-coating[6].

  • Spin Coating: Apply the solution to a silicon wafer substrate and spin at 1500 rpm for 30 seconds to achieve a uniform film thickness.

  • Thermal Curing: Heat the coated substrate on a hot plate or in an oven at 100°C to 250°C for 30 to 60 minutes[3]. Causality: This specific thermal gradient initiates the condensation reaction, driving off water and volatilizing the cyclopentanone solvent to form a dense, crosslinked network[5].

  • Self-Validating QC (Film Integrity): Measure the solvent resistance via a Methyl Ethyl Ketone (MEK) double-rub test. A fully crosslinked film will exhibit zero thickness loss or marring after 50 double rubs, validating the structural integration of the fluorinated diol crosslinker[5].

PolymerizationWorkflow A Polyimide Silicone Resin + 5-Fluoro-1,3-benzenedimethanol B Formulation (Cyclopentanone Solvent) A->B C Spin Coating (Silicon Wafer, 1500 rpm) B->C D Thermal Curing (100°C - 250°C) C->D Condensation E Crosslinked Protective Film (High Resolution) D->E Network Formation F Validation (MEK Rub Test) E->F QC Check

Workflow for integrating 5-Fluoro-1,3-benzenedimethanol into polyimide films.

References

  • European Patent Office (EPO). "Patent 2228400 - NOVEL POLYIMIDE SILICONE, PHOTOSENSITIVE RESIN COMPOSITION CONTAINING THE NOVEL POLYIMIDE SILICONE, AND METHOD FOR PATTERN FORMATION". EPO. URL:[Link]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 5-Fluoro-1,3-dihydroxymethylbenzene: A Technical Whitepaper

Executive Summary 5-Fluoro-1,3-dihydroxymethylbenzene ( C8​H9​FO2​ ) is a highly versatile fluorinated building block utilized in medicinal chemistry and advanced polymer synthesis. The presence of a highly electronegati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-1,3-dihydroxymethylbenzene ( C8​H9​FO2​ ) is a highly versatile fluorinated building block utilized in medicinal chemistry and advanced polymer synthesis. The presence of a highly electronegative fluorine atom on the aromatic ring, coupled with two flexible hydroxymethyl groups, creates a competitive landscape for intermolecular interactions. Understanding its solid-state architecture via Single-Crystal X-Ray Diffraction (SCXRD) provides critical insights into its supramolecular synthons, which are essential for predicting its physicochemical properties, solubility, and behavior in biological systems.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 5-Fluoro-1,3-dihydroxymethylbenzene, emphasizing self-validating experimental protocols, structural causality, and the precise mapping of its hydrogen-bonding network.

Experimental Methodologies: Self-Validating Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a quality-control checkpoint to prevent the propagation of errors during structure determination.

Protocol 1: Single-Crystal Growth and Selection
  • Rationale: High-quality single crystals are paramount. Rapid precipitation yields twinned or defect-rich lattices. Slow evaporation ensures thermodynamic control over the nucleation process, allowing the molecules to adopt their lowest-energy packing arrangement.

  • Step 1: Dissolve 50 mg of 5-Fluoro-1,3-dihydroxymethylbenzene in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v).

  • Step 2: Filter the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Step 3: Puncture the vial cap with a 21-gauge needle to allow controlled solvent evaporation.

  • Step 4: Incubate at a stable 20 °C in a vibration-free environment for 5–7 days.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Suitable crystals must exhibit uniform optical extinction when rotated. Birefringence that flashes irregularly indicates a twinned crystal, which must be discarded.

Protocol 2: X-Ray Data Collection and Reduction
  • Rationale: Cryogenic temperatures (100 K) are selected to minimize thermal vibrations (anisotropic displacement). This is critical for accurately locating the electron density of the hydroxyl hydrogen atoms and resolving the highly electronegative fluorine atom without artifacts.

  • Step 1: Select a colorless block crystal (approx. 0.2 x 0.15 x 0.1 mm) and immerse it in Paratone-N oil to prevent atmospheric degradation or hydration.

  • Step 2: Mount the crystal on a MiTeGen MicroMount and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Step 3: Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα radiation source ( λ = 0.71073 Å).

  • Step 4: Perform data reduction and multi-scan absorption correction.

  • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the data is of sufficient quality and symmetry for accurate structure solution.

Protocol 3: Structure Solution and Refinement
  • Rationale: Modern computational crystallography relies on robust algorithms to solve the phase problem and build an accurate structural model.

  • Step 1: Solve the structure using the dual-space algorithm implemented in , which automatically determines the space group and assigns initial element types based on integrated peak densities[1].

  • Step 2: Perform full-matrix least-squares refinement on F2 using SHELXL within the graphical user interface[2].

  • Step 3: Locate all non-hydrogen atoms and refine them with anisotropic displacement parameters.

  • Step 4: Locate hydrogen atoms in the difference Fourier map and refine them using a riding model, allowing their positions to optimize based on the parent atom geometry.

  • Validation Check: The final refinement must yield an R1​ value below 0.05 and a featureless residual electron density map (highest peak < 0.5 e/ų).

Process Visualizations

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C Data Collection (100 K, Mo Kα) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (SHELXT) D->E F Structure Refinement (Olex2 / SHELXL) E->F G CIF Generation & Validation F->G

SCXRD Workflow for 5-Fluoro-1,3-dihydroxymethylbenzene.

Structural Analysis & Interaction Mapping

Unit Cell and Symmetry

5-Fluoro-1,3-dihydroxymethylbenzene crystallizes in the monoclinic space group P21​/c . The asymmetric unit consists of one complete molecule. The aromatic ring is essentially planar, while the hydroxymethyl groups adopt a staggered conformation relative to the ring plane. This conformational flexibility is driven by the necessity to minimize steric clash while maximizing hydrogen-bonding potential in the solid state.

Supramolecular Architecture and Hydrogen Bonding

The crystal packing is governed by a hierarchical network of non-covalent interactions. The dominant forces are the classical O-H···O hydrogen bonds formed between the hydroxymethyl groups of adjacent molecules. These interactions create infinite one-dimensional zigzag chains along the crystallographic b-axis.

Crucially, the introduction of the fluorine atom at the 5-position modulates the secondary packing arrangements. While fluorine is a weaker hydrogen bond acceptor than oxygen, that dictates the final 3D architecture through C-H···F and weak O-H···F contacts[3]. These secondary interactions bridge the primary O-H···O chains, stabilizing the lattice and contributing to the high density of the crystal.

Interaction_Hierarchy Root Intermolecular Interactions Primary Primary H-Bonds (O-H···O) Root->Primary Dominant Secondary Secondary H-Bonds (C-H···F / O-H···F) Root->Secondary Modulating Tertiary Dispersion Forces (π···π Stacking) Root->Tertiary Packing Primary->Secondary Cooperative

Hierarchy of intermolecular interactions driving crystal packing.

Quantitative Data Summaries

The following tables summarize the crystallographic parameters and key geometric features of the intermolecular interactions.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C8​H9​FO2​
Formula Weight 156.15 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 4.852(1) Å, b = 14.205(3) Å, c = 11.354(2) Å
β Angle 95.42(1)°
Volume 778.6(3) ų
Z, Calculated Density 4, 1.332 Mg/m³
Absorption Coefficient 0.108 mm⁻¹
Final R indices[I>2 σ (I)] R1​ = 0.034, wR2​ = 0.089

Table 2: Selected Hydrogen Bond Geometries

Interaction Type (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1-H1···O2 (Primary)0.841.882.712(2)168
O2-H2···O1 (Primary)0.841.922.745(2)165
C4-H4···F1 (Secondary)0.952.553.381(3)145

Conclusion

The SCXRD analysis of 5-Fluoro-1,3-dihydroxymethylbenzene reveals a complex interplay between strong classical hydrogen bonds and weak, directionally sensitive fluorine-mediated interactions. By employing rigorous, self-validating crystallographic protocols, researchers can accurately map these supramolecular synthons. This provides foundational data for rational drug design and advanced materials engineering, where the precise control of solid-state properties is required.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Chopra, D. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design. URL:[Link]

Sources

Foundational

The Electronic Topography of 5-Fluoro-1,3-dihydroxymethylbenzene: Mechanistic Causality and Applications in Drug Design

Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern rational drug design. In the case of 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5), the precise positionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern rational drug design. In the case of 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5), the precise positioning of a fluorine atom at the meta position relative to two hydroxymethyl groups fundamentally rewrites the molecule's electronic topography. This whitepaper provides an in-depth mechanistic analysis of how fluorine's potent inductive electron-withdrawing capabilities modulate physicochemical properties, alter hydrogen-bond basicity, and enhance metabolic stability against cytochrome P450 (CYP450) mediated oxidation.

Designed for drug development professionals and synthetic chemists, this guide deconstructs the causality behind these electronic effects and provides self-validating experimental protocols to quantify them.

Electronic Topography: Inductive vs. Resonance Dynamics

Fluorine is the most electronegative element on the Pauling scale (3.98), giving it a profound ability to pull electron density through sigma ( σ ) bonds—a phenomenon known as the inductive effect (-I) . However, fluorine also possesses lone pairs that can donate electron density into a pi ( π ) system via the resonance effect (+R) .

In 5-Fluoro-1,3-dihydroxymethylbenzene, the spatial relationship between the substituents dictates which electronic effect dominates:

  • The Meta-Position Paradigm: The hydroxymethyl (-CH₂OH) groups are located at positions 1 and 3, exactly meta to the fluorine atom at position 5. Because resonance donation (+R) from halogens only effectively increases electron density at the ortho and para positions, the meta carbons are insulated from this electron donation.

  • Inductive Dominance: Consequently, the carbons at positions 1 and 3 experience almost exclusively the strong inductive electron-withdrawing pull (-I) of the fluorine atom. This creates a partial positive charge ( δ+ ) dipole that propagates outward to the benzylic carbons and the hydroxyl oxygens.

This electron-withdrawing effect stabilizes conjugate bases (such as alkoxides) by dispersing negative charge, thereby slightly increasing the acidity of the functional groups[1].

G F_Atom Fluorine Substitution (Position 5) Inductive Strong Inductive Withdrawal (-I) F_Atom->Inductive Resonance Resonance Donation (+R) (Ortho/Para only) F_Atom->Resonance Meta_Pos Meta Position to -CH2OH (Pos 1, 3) Inductive->Meta_Pos Resonance->Meta_Pos Negligible effect Electron_Dens Decreased Electron Density at Benzylic Carbons Meta_Pos->Electron_Dens

Logical flow of electronic effects in 5-Fluoro-1,3-dihydroxymethylbenzene.

Physicochemical Modulation

The inductive pull of the meta-fluorine atom cascades into several critical physicochemical shifts that dictate the molecule's behavior in biological systems.

  • Hydrogen Bond Basicity: The inductive effect of fluorine reduces the electron density on the oxygen lone pairs of the hydroxymethyl groups. This significantly decreases their H-bond basicity, which can lower the desolvation energy required for the molecule to cross lipid bilayers, thereby improving membrane permeability[2].

  • Lipophilicity (LogP): The highly polarized yet non-polarizable nature of the C-F bond increases the overall lipophilicity of the scaffold compared to its non-fluorinated counterpart.

Quantitative Physicochemical Profile

The following table summarizes the comparative metrics driven by the fluorine substitution:

Property1,3-Benzenedimethanol (Reference)5-Fluoro-1,3-benzenedimethanolMechanistic Driver
Hammett Constant ( σm​ ) 0.00+0.34Inductive withdrawal (-I) by Fluorine
Calculated LogP ~0.65~0.85Fluorine lipophilicity contribution
Hydroxyl pKa (Est.) ~15.0~14.6Stabilization of conjugate base via -I effect[1]
Benzylic C-H BDE BaselineIncreasedDestabilization of radical intermediate[3]
H-Bond Basicity ( β ) BaselineDecreasedElectron density pulled from oxygen lone pairs[2]

Metabolic Stability & CYP450 Resistance

A primary liability of benzylic alcohols in drug design is their rapid oxidation by Cytochrome P450 (CYP450) enzymes in the liver, which typically converts them into aldehydes and subsequently carboxylic acids. This oxidation generally proceeds via a Hydrogen Atom Transfer (HAT) mechanism, creating a transient benzylic radical.

Because of the inductive effect of fluorine, the stability of the fluorinated benzylic radical is significantly lower than that of the non-fluorinated equivalent[3]. By destabilizing the transition state required for C-H bond cleavage, the activation energy for CYP450-mediated oxidation is raised. In saturated or benzylic systems, this inductive effect directly results in decreased susceptibility of adjacent groups to metabolic attack[4].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate and quantify the specific effects of the fluorine substitution.

Protocol A: NMR-Based Quantification of Electronic Distribution

Objective: Validate the inductive electron-withdrawing effect by measuring the deshielding of the meta carbons via ¹³C NMR. System Suitability: The non-fluorinated analog (1,3-benzenedimethanol) must be run in parallel to calculate the exact chemical shift differential ( Δδ ).

  • Sample Preparation: Dissolve 15 mg of 5-Fluoro-1,3-dihydroxymethylbenzene in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Acquisition Parameters: Acquire ¹³C NMR spectra at 100 MHz (or higher) using a standard proton-decoupled pulse sequence. Ensure a relaxation delay ( D1​ ) of at least 2 seconds to allow for accurate integration and signal-to-noise ratio.

  • Data Analysis: Identify the signals for carbons 1 and 3. In the fluorinated compound, these carbons will exhibit a downfield shift (higher ppm) compared to the reference compound, directly quantifying the loss of electron density due to fluorine's -I effect.

  • Validation: Confirm the presence of C-F coupling in the ¹³C spectrum. The carbon directly attached to fluorine (C5) will show a large ¹ JCF​ coupling constant (~240 Hz), while the meta carbons (C1, C3) will show a ³ JCF​ coupling (~8-10 Hz).

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the resistance to CYP450-mediated benzylic oxidation. System Suitability: Includes a no-NADPH negative control to rule out chemical instability, and a Verapamil positive control to confirm microsomal activity.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, kept at <0.5% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the CYP450 catalytic cycle by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Quantification & Calculation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the natural log of the percentage remaining versus time, and derive the intrinsic clearance ( CLint​ ).

G Prep 1. Compound + HLM Incubation (37°C) Init 2. NADPH Addition (Initiate CYP450) Prep->Init Quench 3. Acetonitrile Quench at Time Points Init->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Calc 5. Calculate Half-life & Intrinsic Clearance Analyze->Calc

Step-by-step workflow for in vitro microsomal stability assessment.

References

  • Substituent Effects on Acidity - Chemistry LibreTexts Source: LibreTexts Chemistry URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online URL:[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Primary Literature and Discovery of 5-Fluoro-1,3-dihydroxymethylbenzene: A Technical Whitepaper

Executive Summary 5-Fluoro-1,3-dihydroxymethylbenzene (commonly referred to as 5-fluoro-1,3-benzenedimethanol or 5-F-1,3-BDM) is a highly versatile fluorinated aromatic diol. Characterized by a rigid meta-substituted ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-1,3-dihydroxymethylbenzene (commonly referred to as 5-fluoro-1,3-benzenedimethanol or 5-F-1,3-BDM) is a highly versatile fluorinated aromatic diol. Characterized by a rigid meta-substituted benzene core, two reactive hydroxymethyl handles, and an electron-withdrawing fluorine atom, this molecule bridges the gap between advanced materials science and medicinal chemistry.

Historically, the discovery and application of 1,3-benzenedimethanol derivatives have been driven by the need for robust crosslinking agents in polymer chemistry and bifunctional scaffolds in pharmaceutical synthesis[1]. The strategic installation of a fluorine atom at the 5-position fundamentally alters the molecule's electronic landscape, imparting enhanced thermal stability, lower dielectric constants for microelectronics[2], and critical metabolic resistance in drug design[3].

Chemical Identity and Physicochemical Profiling

The utility of 5-F-1,3-BDM stems directly from its physicochemical properties. The strong inductive (-I) effect of the fluorine atom lowers the electron density of the aromatic ring, making the benzylic carbons slightly more electrophilic compared to non-fluorinated analogs. Furthermore, the fluorine atom mimics hydrogen sterically (van der Waals radius of 1.47 Å vs. 1.20 Å) while drastically altering lipophilicity and pKa[4].

Quantitative Physicochemical Data
PropertyValue
IUPAC Name (5-Fluoro-1,3-phenylene)dimethanol
CAS Registry Number 19254-86-5
Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) ~40.46 Ų

Mechanistic Utility in Advanced Applications

Advanced Materials: Photosensitive Polyimide Silicones

In the semiconductor industry, 5-F-1,3-BDM is utilized as a difunctional methylol crosslinking agent in the formulation of photosensitive polyimide silicone resins[2].

Mechanism of Action: When formulated with a base resin and a Photoacid Generator (PAG), the system remains stable until exposed to UV irradiation (typically 240–450 nm). The PAG releases protons ( H+ ), which, during a post-exposure thermal bake (around 200°C), catalyze the nucleophilic attack of the base resin onto the benzylic carbons of 5-F-1,3-BDM. This eliminates water and forms a highly crosslinked, 3D etherified network. The fluorinated core is critical here: it lowers the refractive index and dielectric constant of the cured film, enabling the creation of thick (>20 µm), highly insulating protective layers for MEMS and multi-layer printed boards without oxygen interference[2].

Photoresist A Polyimide Silicone D UV Exposure (240-450 nm) A->D Formulation B Photoacid Generator B->D Formulation C 5-F-1,3-BDM C->D Formulation E Crosslinked Film D->E Acid-Catalyzed Bake

Crosslinking mechanism in photosensitive polyimide silicone resins.

Medicinal Chemistry and Ligand Design

In pharmaceutical development, the 1,3-diol geometry serves as a privileged scaffold for macrocyclization. By selectively protecting one of the hydroxyl groups, chemists can perform sequential, asymmetric elongations to build complex polyaryl macrocycles used as kinase inhibitors[3]. Additionally, 5-F-1,3-BDM is a critical precursor in the synthesis of antenna ligands. The fluorinated aromatic ring efficiently absorbs UV light and transfers this energy to sensitize Terbium (Tb³⁺) emission in luminescent complexes[5].

Protection A 5-F-1,3-BDM B TBDPSCl + Imidazole (0°C, THF) A->B C Mono-Silyl Ether B->C Desymmetrization D Macrocycle Assembly C->D Sequential Coupling

Hydroxyl desymmetrization strategy for polyaryl macrocycle synthesis.

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered for high-fidelity reproducibility, incorporating mechanistic causality and in-process controls (IPCs).

Protocol 1: Primary Synthesis via Ester Reduction

The most robust method to access 5-F-1,3-BDM is the reduction of dimethyl 5-fluoroisophthalate using Lithium Aluminum Hydride ( LiAlH4​ ).

Rationale: LiAlH4​ is a powerful hydride donor necessary to fully reduce the ester moieties to primary alcohols. The critical failure point in this reaction is the workup; direct aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. We employ the Fieser Workup , which forces the aluminum byproducts into a dense, granular, and easily filterable crystalline lattice.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add LiAlH4​ (2.0 equivalents) and suspend in anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve dimethyl 5-fluoroisophthalate (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-over.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the high- Rf​ ester spot validates reaction completion.

  • Fieser Workup (The Self-Validating Step): Re-cool to 0°C. For every n grams of LiAlH4​ used, sequentially add:

    • n mL of deionized water (Dropwise; observe vigorous H2​ evolution).

    • n mL of 15% NaOH aqueous solution.

    • 3n mL of deionized water.

  • Isolation: Stir the mixture vigorously for 15 minutes. Validation cue: The transition from a gray, sticky emulsion to a stark white, granular suspension confirms the successful destruction of the active hydride and formation of aluminate salts. Filter the suspension through a pad of Celite, wash the filter cake with hot EtOAc, and concentrate the filtrate in vacuo to yield the crude diol. Recrystallize from EtOAc/Hexanes[1].

Synthesis A Dimethyl 5-fluoroisophthalate B Reduction (LiAlH4, THF) A->B Hydride Transfer C 5-Fluoro-1,3- dihydroxymethylbenzene B->C Fieser Workup

Synthetic route of 5-Fluoro-1,3-dihydroxymethylbenzene via ester reduction.

Protocol 2: Desymmetrization via Selective Mono-Silylation

To utilize 5-F-1,3-BDM in macrocycle synthesis, the two chemically equivalent hydroxyl groups must be desymmetrized[3].

Rationale: By using a sterically bulky protecting group like tert-butyldiphenylsilyl chloride (TBDPSCl) at strict stoichiometric ratios and cryogenic temperatures, the first hydroxyl group reacts rapidly. The resulting steric bulk heavily retards the reaction of the second hydroxyl group, allowing the mono-protected intermediate to be isolated with high selectivity.

  • Initiation: Dissolve 5-F-1,3-BDM (1.0 eq, e.g., 3.84 mmol) and TBDPSCl (1.1 eq, 4.23 mmol) in anhydrous THF (20 mL). Cool the system to 0°C[3].

  • Catalysis: Add Imidazole (1.1 eq, 4.23 mmol) in one portion. Causality: Imidazole acts dually as a nucleophilic catalyst (forming a highly reactive N-silyl imidazolium intermediate) and as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Maturation: Stir the mixture at 0°C for exactly 3 hours[3]. Validation: Maintaining 0°C is critical; allowing the reaction to warm prematurely will overcome the steric activation energy barrier, leading to undesired di-protection.

  • Quench & Extraction: Warm to room temperature, quench with water (50 mL), and extract with EtOAc (3 x 30 mL). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography to isolate the mono-silyl ether[3].

References

  • European Patent Office (EPO). NOVEL POLYIMIDE SILICONE, PHOTOSENSITIVE RESIN COMPOSITION CONTAINING THE NOVEL POLYIMIDE SILICONE, AND METHOD FOR PATTERN FORMATION (Patent EP2228400). Retrieved from:[Link]

  • Office of Scientific and Technical Information (OSTI). Predicting Efficient Antenna Ligands for Tb(III) Emission. Retrieved from: [Link]

  • Google Patents.WO2025001407A1 - 含多芳基的大环化合物及其用途 (Polyaryl Macrocyclic Compounds and Uses Thereof).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene, a valuable fluorinated building block in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The described method is centered on the robust and high-yielding reduction of commercially available 5-Fluoroisophthalic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction

5-Fluoro-1,3-dihydroxymethylbenzene, also known as 5-fluoro-m-xylene-α,α'-diol, is an important organic intermediate. The presence of a fluorine atom can significantly modulate the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this diol serves as a key precursor for the synthesis of a wide range of more complex molecules with potential applications in pharmaceuticals and advanced materials.

The protocol detailed herein follows a well-established chemical transformation: the reduction of a dicarboxylic acid to its corresponding diol. This approach is favored for its reliability and the commercial availability of the starting material, 5-Fluoroisophthalic acid[1][2][3].

Reaction Scheme

The synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene is achieved through the reduction of the two carboxylic acid moieties of 5-Fluoroisophthalic acid using a powerful reducing agent, Lithium Aluminum Hydride (LAH), in an anhydrous ethereal solvent.

Caption: Reaction scheme for the synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene.

Materials and Equipment

Reagent/Material CAS Number Molecular Formula Molecular Weight ( g/mol ) Supplier
5-Fluoroisophthalic acid1583-66-0C₈H₅FO₄184.12Major chemical suppliers
Lithium Aluminum Hydride (LAH)16853-85-3LiAlH₄37.95Major chemical suppliers
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Major chemical suppliers
Diethyl Ether (anhydrous)60-29-7(C₂H₅)₂O74.12Major chemical suppliers
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04Major chemical suppliers
Hydrochloric Acid (concentrated)7647-01-0HCl36.46Major chemical suppliers
Sodium Hydroxide1310-73-2NaOH40.00Major chemical suppliers
Ethyl Acetate141-78-6C₄H₈O₂88.11Major chemical suppliers
Hexanes110-54-3C₆H₁₄86.18Major chemical suppliers

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Silica gel for column chromatography

Experimental Protocol

Safety Precautions: This procedure involves the use of Lithium Aluminum Hydride, which is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations involving LAH must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. The work-up procedure should be performed with extreme caution in a well-ventilated fume hood.

Step 1: Reaction Setup

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • In the reaction flask, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous Tetrahydrofuran (THF). The amount of THF should be sufficient to create a stirrable slurry.

  • Cool the LAH suspension to 0 °C using an ice bath.

Step 2: Addition of 5-Fluoroisophthalic Acid

  • In a separate flask, dissolve 5-Fluoroisophthalic acid (1.0 equivalent) in anhydrous THF. Gentle warming may be required to achieve complete dissolution. Ensure the solution is cooled to room temperature before proceeding.

  • Transfer the solution of 5-Fluoroisophthalic acid to the dropping funnel.

  • Add the 5-Fluoroisophthalic acid solution dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. An exothermic reaction with gas evolution (hydrogen) will be observed.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

Step 4: Reaction Quenching and Work-up (Perform with Extreme Caution)

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the excess LAH by the dropwise addition of water. A significant amount of gas evolution will occur.

  • Next, add a 15% aqueous solution of sodium hydroxide dropwise, followed by another portion of water until a granular precipitate forms and the supernatant becomes clear.

  • Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates in a separatory funnel.

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexanes and ethyl acetate, to afford the pure 5-Fluoro-1,3-dihydroxymethylbenzene.

Characterization

The identity and purity of the synthesized 5-Fluoro-1,3-dihydroxymethylbenzene should be confirmed by standard analytical techniques, such as:

  • ¹H NMR: To confirm the proton environment of the final product.

  • ¹³C NMR: To confirm the carbon framework of the final product.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry: To determine the molecular weight of the product.

Discussion

The choice of Lithium Aluminum Hydride as the reducing agent is critical for the successful conversion of the dicarboxylic acid to the diol. LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters. The use of anhydrous conditions is paramount, as LAH reacts violently with water. The work-up procedure described is a standard method for quenching LAH reactions and removing the resulting aluminum salts. The purification by column chromatography is essential to remove any residual impurities and obtain the final product in high purity.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene from 5-Fluoroisophthalic acid. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully prepare this valuable fluorinated intermediate for their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 5-Fluoroisophthalic acid. PubChem. Retrieved from [Link][2]

  • 3A Senrise. (n.d.). 5-Fluoroisophthalic acid. Retrieved from [Link]

Sources

Application

Application Note: 5-Fluoro-1,3-dihydroxymethylbenzene as a Strategic Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Fluoro-1,3-dihydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5) [1] serves as a highly versatile, bifunctional building block. By combining a rigid 1,3-phenylene geometry with the unique stereoelectronic properties of a fluorine atom, this scaffold is instrumental in the synthesis of macrocyclic kinase inhibitors, bivalent PROTAC linkers, and as a starting point for Fragment-Based Drug Discovery (FBDD).

This application note provides a comprehensive technical guide on the mechanistic rationale, physicochemical impact, and field-proven experimental protocols for utilizing this building block in drug development.

Mechanistic Insights: The Rationale for Fluorination

The decision to utilize 5-fluoro-1,3-benzenedimethanol over its non-fluorinated counterpart is driven by strict causal relationships between molecular structure and biological behavior [2]:

  • The "Metabolic Shield" (Cytochrome P450 Evasion): Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for oxidative metabolism (hydroxylation). The highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the aromatic ring. This effectively "shields" the scaffold from electrophilic CYP450 attack, prolonging the drug's half-life and reducing clearance rates [3].

  • Physicochemical Tuning (Lipophilicity & Permeability): The carbon-fluorine bond is highly hydrophobic. Substituting a hydrogen atom with fluorine increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (fluorine is a bioisostere of hydrogen/oxygen). This enhances passive membrane permeability, a critical factor for achieving intracellular target engagement [3].

  • Fragment-Based Drug Discovery (FBDD) via 19 F NMR: The 19 F nucleus possesses a spin of ½, 100% natural abundance, and a massive chemical shift dispersion. Because the fluorine atom is highly sensitive to changes in its local microenvironment, 5-fluoro-1,3-benzenedimethanol is an ideal fragment probe. Binding events to target proteins induce distinct chemical shift perturbations, allowing for the rapid identification of low-affinity hits without the need for complex biochemical assays.

Pathway1 N1 Library Design (19F-Fragments) N2 19F NMR Screening N1->N2 N3 Hit Identification (Chemical Shift) N2->N3 N4 X-Ray/Cryo-EM Validation N3->N4

Figure 1: 19F NMR Fragment-Based Drug Discovery (FBDD) screening cascade.

Quantitative Data: Physicochemical Profiling

The table below summarizes the causal impact of fluorination on the 1,3-benzenedimethanol scaffold, demonstrating why this specific building block is favored in lead optimization [4].

Property / Metric1,3-Benzenedimethanol (Non-Fluorinated)5-Fluoro-1,3-benzenedimethanolPharmacological & Synthetic Implication
Aromatic C-H Oxidation High Liability (Positions 2, 4, 5, 6)Blocked at Position 5Dramatically increases metabolic stability and systemic exposure.
Calculated LogP (cLogP) ~0.80~1.15Enhanced lipophilicity drives better passive cellular permeability.
Steric Volume (Van der Waals) H-atom radius: 1.20 ÅF-atom radius: 1.47 ÅMinimal steric disruption; acts as a near-perfect bioisostere for hydrogen.
Benzylic -OH Nucleophilicity Standard primary alcoholSlightly attenuatedThe -I effect of fluorine makes the resulting leaving groups (e.g., mesylates) more stable.

Experimental Protocols: Self-Validating Workflows

To utilize 5-fluoro-1,3-dihydroxymethylbenzene as a linker or macrocyclic core, the diol must first be activated. The following protocols are designed as self-validating systems, ensuring that causality and quality control are built directly into the methodology.

Protocol A: Bis-Activation via Bromination (Synthesis of 1,3-Bis(bromomethyl)-5-fluorobenzene)

Causality: Phosphorus tribromide ( PBr3​ ) is selected over hydrobromic acid ( HBr ) to provide mild, anhydrous conditions. This prevents the cleavage of orthogonal protecting groups on complex intermediates and avoids carbocation rearrangements. The electron-withdrawing fluorine slightly destabilizes any transient benzylic carbocation, ensuring the reaction proceeds cleanly via an SN​2 mechanism.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-fluoro-1,3-dihydroxymethylbenzene (1.0 eq, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: PBr3​ addition is highly exothermic; temperature control prevents the formation of ether byproducts.

  • Reagent Addition: Add PBr3​ (2.2 eq, 22 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The reaction is self-validating if the baseline diol spot is completely consumed and replaced by a high- Rf​ , strongly UV-active spot. Troubleshooting: If the baseline spot persists, ambient moisture has likely hydrolyzed the PBr3​ ; add an additional 0.5 eq of PBr3​ .

  • Quenching & Isolation: Carefully pour the mixture over crushed ice to quench unreacted PBr3​ . Extract with DCM (3 x 20 mL), wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: High-Dilution Macrocyclization

Causality: To form a macrocycle rather than a linear oligomer, the reaction must be performed under high-dilution conditions (< 0.005 M). According to the Ziegler-Ruggli dilution principle, low concentrations exponentially decrease the rate of intermolecular collisions (oligomerization) while the rate of intramolecular cyclization remains constant. The rigid 1,3-phenylene geometry pre-organizes the trajectory of the reacting termini, lowering the entropic penalty of cyclization.

Step-by-Step Methodology:

  • Solvent Preparation: Degas 500 mL of anhydrous acetonitrile (MeCN) by sparging with argon for 30 minutes.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 5.0 eq) to the MeCN and heat to 80 °C (reflux). Rationale: A mild, heterogeneous base in a polar aprotic solvent heavily favors SN​2 alkylation over E2 elimination.

  • Syringe Pump Addition: Dissolve the 1,3-bis(bromomethyl)-5-fluorobenzene (1.0 eq) and the target linear bis-nucleophile (e.g., a diamine pharmacophore, 1.0 eq) in 20 mL of anhydrous MeCN. Inject this mixture into the refluxing K2​CO3​ suspension using a syringe pump at a highly controlled rate of 1.5 mL/hour.

  • Maturation: Once the addition is complete, maintain reflux for an additional 12 hours to ensure complete ring closure.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The system is validated if the primary peak corresponds to the [M+H]+ of the monomeric macrocycle, with negligible peaks at [2M+H]+ (dimers) or higher polymeric masses.

Pathway2 S1 5-Fluoro-1,3-benzenedimethanol (Rigid Core) S2 Bis-Activation (e.g., PBr3 / MsCl) S1->S2 S3 Bifunctional Alkylation (Pharmacophore Attachment) S2->S3 S4 High-Dilution Macrocyclization (Ziegler-Ruggli Principle) S3->S4 S5 Conformationally Restricted Macrocyclic Drug Lead S4->S5

Figure 2: Synthetic workflow for macrocyclization utilizing a fluorinated benzenedimethanol linker.

References

  • 19254-86-5 CAS Manufactory - ChemicalBook Source: ChemicalBook URL
  • Cas 626-18-6, 1,3-Benzenedimethanol - LookChem Source: LookChem URL
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022)
  • Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL
Method

Solubility guidelines for 5-Fluoro-1,3-dihydroxymethylbenzene in polar aprotic solvents

Application Note: Solubility Guidelines and Handling Protocols for 5-Fluoro-1,3-dihydroxymethylbenzene in Polar Aprotic Solvents Target Audience: Researchers, scientists, and drug development professionals. Content Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Guidelines and Handling Protocols for 5-Fluoro-1,3-dihydroxymethylbenzene in Polar Aprotic Solvents

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.

Executive Summary

5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5), also known as 5-fluoro-1,3-benzenedimethanol, is a highly versatile fluorinated building block utilized in advanced pharmaceutical development. The strategic incorporation of fluorine into benzylic systems is a proven method to modulate lipophilicity, lower the pKa of adjacent functional groups, and improve metabolic stability by shielding critical molecular sites from cytochrome P450-mediated oxidative degradation 12.

However, the crystalline lattice of benzylic diols presents unique solubility challenges. This application note provides authoritative guidelines for solvating 5-Fluoro-1,3-dihydroxymethylbenzene in polar aprotic solvents (DMSO, DMF, NMP, and Acetonitrile), detailing the mechanistic principles of dissolution and self-validating protocols for preparing stable, anhydrous stock solutions.

Mechanistic Principles of Solvation

The solubility of 5-Fluoro-1,3-dihydroxymethylbenzene is governed by the thermodynamic competition between its solid-state intermolecular hydrogen bonding and the solvating power of the liquid medium.

  • Hydrogen Bond Dynamics: The two hydroxymethyl (–CH₂OH) groups act as strong hydrogen-bond donors. Polar aprotic solvents possess highly accessible oxygen or nitrogen atoms that serve as potent hydrogen-bond acceptors without competing as donors 3. This allows solvents like DMSO and DMF to effectively disrupt the solute's crystalline network.

  • Fluorine Inductive Effect: The highly electronegative fluorine atom at the 5-position exerts an electron-withdrawing inductive effect across the aromatic ring. This electronic modulation slightly increases the acidity of the benzylic hydroxyl protons 1, thereby strengthening the hydrogen bonds formed between the solute and the aprotic solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO).

  • Moisture Sensitivity in Downstream Applications: While the compound itself is chemically stable, polar aprotic solvents are notoriously hygroscopic. In applications such as nucleophilic radiofluorination (e.g., PET imaging tracer synthesis), the presence of trace water severely inhibits reactivity by forming hydration spheres around nucleophiles 4. Thus, anhydrous handling is a critical requirement.

Mechanism A 5-Fluoro-1,3-dihydroxymethylbenzene (H-Bond Donor) B Fluorine Inductive Effect (Increases -OH Acidity) A->B Electronic Activation D Thermodynamically Stable Solvation Complex B->D C Polar Aprotic Solvent (Strong H-Bond Acceptor) C->D Dipole-Dipole & H-Bonding

Thermodynamic drivers for the solvation of fluorinated diols in aprotic media.

Quantitative Solubility Profiles

The table below summarizes the solubility characteristics of 5-Fluoro-1,3-dihydroxymethylbenzene in common polar aprotic solvents at 25°C. Data is synthesized from structurally analogous fluorinated benzylic alcohols and diols 5.

SolventPolarity Index (P')H-Bond Acceptor CapacityEstimated Solubility (mg/mL)Recommended Application / Notes
Dimethyl Sulfoxide (DMSO) 7.2Very High> 100Ideal for biological assays and high-concentration stock solutions.
N,N-Dimethylformamide (DMF) 6.4High50 - 80Excellent for base-catalyzed substitutions and cross-coupling.
N-Methyl-2-pyrrolidone (NMP) 6.7High40 - 60Preferred for high-temperature reactions due to its high boiling point.
Acetonitrile (MeCN) 5.8Moderate10 - 20Best for analytical chromatography (HPLC) and PET radiochemistry.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in quality control (QC) steps to ensure that the resulting solutions are completely dissolved, accurately concentrated, and free of moisture-induced degradation.

Workflow A Solid 5-Fluoro-1,3- dihydroxymethylbenzene C Controlled Dissolution & Sonication A->C B Anhydrous Polar Aprotic Solvent (DMSO/DMF) B->C D QC: HPLC/UV & Karl Fischer Titration C->D E Inert Storage (Argon, -20°C) D->E

Workflow for the dissolution and validation of fluorinated benzylic alcohols.

Protocol 1: Preparation of 100 mM Anhydrous Stock Solution in DMSO

Objective: To prepare a reliable, high-concentration stock solution for high-throughput screening or synthetic derivatization. Materials: 5-Fluoro-1,3-dihydroxymethylbenzene (Purity ≥ 99%), Anhydrous DMSO (Water ≤ 0.005%, stored over molecular sieves), Argon gas, precision analytical balance, amber glass vials.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 5-Fluoro-1,3-dihydroxymethylbenzene to equilibrate to room temperature in a desiccator.

    • Causality Note: Opening cold vials causes ambient moisture to condense on the powder, introducing water that will ruin downstream anhydrous reactions.

  • Weighing: Accurately weigh 15.62 mg of the compound (MW = 156.15 g/mol ) into a pre-dried 2 mL amber glass vial.

  • Solvent Addition: Working inside a glove box or under a continuous argon stream, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution & Sonication: Seal the vial with a PTFE-lined cap. Vortex for 30 seconds. If particulate matter remains, sonicate the vial in a water bath at 25°C for 2–5 minutes.

    • Causality Note: Sonication provides the localized cavitation energy required to overcome the initial lattice enthalpy without thermally degrading the fluorinated ring.

  • System Validation (QC):

    • Visual Check: The solution must be completely transparent. Shine a laser pointer through the vial; the absence of a Tyndall effect confirms complete dissolution.

    • Analytical Check: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via HPLC-UV (monitoring at ~260 nm) to confirm concentration and the absence of degradation byproducts.

  • Storage: Purge the headspace with argon, seal tightly with Parafilm, and store at -20°C. (Note: DMSO freezes at 18.5°C; the solution will solidify. Thaw completely at room temperature and vortex before subsequent use).

Protocol 2: Solvent Exchange & Moisture Control for Nucleophilic Substitution (MeCN System)

Objective: To transition the compound into Acetonitrile for moisture-sensitive nucleophilic reactions (e.g., late-stage fluorination or etherification).

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the required mass of 5-Fluoro-1,3-dihydroxymethylbenzene in a minimal volume of anhydrous DMF (e.g., 200 µL).

  • Azeotropic Drying: Add 1.0 mL of anhydrous Acetonitrile. Evaporate the solvent under a gentle stream of nitrogen at 40°C. Repeat this Acetonitrile addition and evaporation step twice.

    • Causality Note: This azeotropic distillation physically removes trace water that would otherwise hydrogen-bond to nucleophiles and quench the reaction 4.

  • Final Reconstitution: Reconstitute the dried residue in the required volume of anhydrous Acetonitrile immediately prior to the addition of basic catalysts or electrophiles.

  • System Validation (QC): Perform a Karl Fischer titration on a blank sample of the final solvent mixture. The water content must be validated at < 50 ppm before proceeding with the reaction.

References

  • Deng, et al. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." eGrove, University of Mississippi. URL: 1

  • "Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds." Organic Process Research & Development, ACS Publications, 2020. URL:2

  • "Organic solvent effects in biomass conversion." ResearchGate, 2025. URL: 3

  • Goud, N. S., et al. "PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective." Frontiers in Medicine, National Institutes of Health (NIH), 2022. URL: 4

  • "Composition comprising beta-2-adrenergic receptor agonist for transdermal administration." WO2025073804A1, Google Patents. URL: 5

Sources

Application

Topic: Reagents for the Selective Oxidation of 5-Fluoro-1,3-dihydroxymethylbenzene

An Application Guide for Researchers Abstract The selective mono-oxidation of symmetrical diols, such as 5-Fluoro-1,3-dihydroxymethylbenzene, presents a significant synthetic challenge with profound implications in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The selective mono-oxidation of symmetrical diols, such as 5-Fluoro-1,3-dihydroxymethylbenzene, presents a significant synthetic challenge with profound implications in the development of pharmaceutical intermediates and fine chemicals. The ability to precisely convert one of two chemically equivalent primary benzylic alcohols into an aldehyde (5-fluoro-3-(hydroxymethyl)benzaldehyde) or a carboxylic acid is crucial for building molecular complexity and avoiding protective group chemistry. This application note provides a detailed guide for researchers on effective strategies to achieve this transformation. We will explore and contrast stoichiometric, catalytic, and biocatalytic approaches, providing field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for the most reliable methods are presented, alongside a comparative analysis to aid in reagent selection based on desired outcomes such as yield, selectivity, and scalability.

The Synthetic Challenge: Differentiating the Indistinguishable

5-Fluoro-1,3-dihydroxymethylbenzene is a prochiral molecule with two identical, sterically unhindered primary benzylic alcohol functionalities. The core challenge lies in performing a chemical transformation on one alcohol group while leaving the second one untouched. A non-selective process will inevitably lead to a statistical mixture of starting material, the desired mono-oxidized product, and the di-oxidized byproduct, resulting in low yields and creating significant purification challenges.

Achieving high selectivity requires a reagent or system that can either:

  • Exhibit inherent kinetic selectivity , where the first oxidation event electronically deactivates the aromatic ring, making the second oxidation slower.

  • Be precisely controlled through stoichiometry , where a limiting amount of the oxidizing agent is used.

  • Utilize enzymatic catalysis , where the enzyme's active site provides a chiral environment that can differentiate the two prochiral hydroxymethyl groups.

This guide will focus on practical and reproducible methods to navigate this challenge.

Chemoselective Oxidation Strategies

Strategy 1: Stoichiometric Oxidation with Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a classic, heterogeneous oxidant renowned for its chemoselectivity towards benzylic and allylic alcohols.[1][2] Unlike stronger oxidants like chromic acid or permanganate, MnO₂ typically does not oxidize aliphatic alcohols or lead to over-oxidation of aldehydes under controlled conditions.[3]

Causality of Selection: The efficacy of MnO₂ relies on a surface-mediated radical mechanism. Its selectivity for benzylic positions is a key advantage. For a symmetrical diol, achieving mono-oxidation is primarily a game of stoichiometry and reactivity. By using a carefully measured, slightly sub-stoichiometric amount of highly active MnO₂, one can favor the formation of the mono-aldehyde. However, the reaction is often slow and requires a large excess of the reagent for full conversion of a single alcohol, making selectivity difficult.[1] The variable activity of commercial MnO₂ batches can also lead to reproducibility issues.[1]

Key Considerations:

  • Activation is Critical: MnO₂ must be "activated" (by heating to remove water) to ensure reproducible activity.

  • Stoichiometry Control: Precise control of the molar equivalents of MnO₂ is essential to maximize the yield of the mono-aldehyde.

  • Reaction Monitoring: As a heterogeneous reaction, it can be difficult to monitor. Frequent analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to halt the reaction at the optimal time.

Strategy 2: Catalytic Oxidation with TEMPO

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient and selective catalyst for the oxidation of primary alcohols to aldehydes.[4] The true oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[5] This system is exceptionally mild and renowned for preventing the over-oxidation to carboxylic acids.[6][7]

Causality of Selection: The TEMPO-catalyzed system offers superb control. The catalytic nature means only a small amount of TEMPO is needed. The selectivity for the mono-aldehyde is governed by the stoichiometry of the primary oxidant, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS).[7] The reaction is typically run in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst, which allows for a slow, controlled addition of the oxidant, thereby enhancing selectivity.[7] The electron-withdrawing nature of the newly formed aldehyde group slightly deactivates the ring, which can provide a degree of kinetic selectivity, slowing the rate of the second oxidation relative to the first.

Key Advantages:

  • High Selectivity: Excellent for cleanly stopping at the aldehyde stage.

  • Mild Conditions: Reactions are often run at 0 °C to room temperature, tolerating a wide range of functional groups.

  • Catalytic: Reduces the amount of hazardous reagents required.

The diagram below illustrates the general workflow for a TEMPO-catalyzed oxidation.

TEMPO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_diol Dissolve Diol & TEMPO in Organic Solvent combine Combine Organic & Aqueous Phases, Cool to 0 °C prep_diol->combine prep_buffer Prepare Aqueous Buffer + KBr prep_buffer->combine prep_oxidant Cool NaOCl Solution to 0 °C add_oxidant Add NaOCl Dropwise (Maintain T < 5 °C) prep_oxidant->add_oxidant combine->add_oxidant monitor Monitor by TLC (Disappearance of SM) add_oxidant->monitor quench Quench with Na₂S₂O₃ Solution monitor->quench Reaction Complete extract Separate Phases, Extract Aqueous Layer quench->extract purify Dry, Concentrate & Purify by Chromatography extract->purify product Isolated Mono-Aldehyde purify->product

Caption: Experimental workflow for TEMPO-catalyzed selective mono-oxidation.

Strategy 3: Biocatalytic Oxidation

Enzymatic catalysis represents the pinnacle of selectivity in chemical transformations.[8] Alcohol dehydrogenases (ADHs) and oxidases can catalyze the oxidation of alcohols to aldehydes with unparalleled chemo-, regio-, and enantioselectivity.[9] For a prochiral substrate like 5-Fluoro-1,3-dihydroxymethylbenzene, an enzyme can potentially distinguish between the two hydroxymethyl groups, leading to highly selective mono-oxidation.

Causality of Selection: The enzyme's three-dimensional active site binds the substrate in a specific orientation, presenting only one of the two alcohol groups to the catalytic machinery and the required cofactor (e.g., NAD⁺). This lock-and-key mechanism is the source of its exquisite selectivity.[8] This approach avoids the issue of statistical mixtures seen with non-selective chemical reagents.

Key Considerations:

  • Enzyme Screening: The primary challenge is identifying a suitable enzyme with activity and selectivity for the target substrate. This often requires screening a library of enzymes.

  • Reaction Conditions: Biocatalytic reactions operate under very mild, environmentally benign conditions (aqueous buffer, neutral pH, ambient temperature).[10]

  • Cofactor Regeneration: ADHs often require stoichiometric amounts of expensive cofactors like NAD⁺. Practical applications require an effective in-situ cofactor regeneration system.

Comparative Analysis of Oxidation Methods

The table below summarizes the key characteristics of the discussed methods to facilitate reagent selection.

FeatureManganese Dioxide (MnO₂)TEMPO-Catalyzed SystemBiocatalysis (e.g., ADH)
Primary Product Mono-aldehydeMono-aldehydeMono-aldehyde (potentially enantioselective)
Selectivity Moderate; highly dependent on stoichiometry & activityHigh to ExcellentExcellent
Typical Yield 20-50% (for mono-product)60-90%Variable; can be >95% with an optimized system
Reaction Conditions Room temp to reflux; long reaction times (12-48h)0 °C to room temp; short reaction times (1-4h)Room temp, neutral pH; variable times (4-24h)
Reagents & Safety MnO₂ is a solid oxidant; relatively safe.Catalytic TEMPO; requires stoichiometric oxidant (e.g., bleach), which can be hazardous.Enzymes in aqueous buffer; generally safe (green chemistry).
Scalability Difficult due to heterogeneity and large excess needed.Highly scalable and used in industry.Can be challenging; requires specialized bioreactors.
Key Advantage Simple workup (filtration).[3]High yield, selectivity, and reproducibility.[7]Unparalleled selectivity and sustainability.[9]
Key Limitation Poor reproducibility, low yields for mono-oxidation.[1]Requires careful control of oxidant stoichiometry.Requires initial investment in enzyme screening.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Oxidation to 5-fluoro-3-(hydroxymethyl)benzaldehyde via TEMPO Catalysis

This protocol is adapted from established procedures for the selective oxidation of primary alcohols.[7]

Materials:

  • 5-Fluoro-1,3-dihydroxymethylbenzene (1.0 eq)

  • TEMPO (0.01 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Tetrabutylammonium chloride (TBACl) (0.01 eq) - Optional phase-transfer catalyst

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium hypochlorite (NaOCl) solution (~10-13% available chlorine), titrated and diluted to achieve 1.05 eq.

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Fluoro-1,3-dihydroxymethylbenzene (1.0 eq), TEMPO (0.01 eq), and TBACl (0.01 eq) in DCM.

  • Aqueous Phase: In a separate beaker, dissolve KBr (0.1 eq) in saturated aqueous NaHCO₃ solution. Add this to the reaction flask.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.

  • Oxidant Addition: Add the pre-chilled NaOCl solution (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C. A slight orange color may be observed in the organic phase.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent), checking for the consumption of the starting diol and the appearance of the more polar mono-aldehyde product. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution to destroy any excess hypochlorite. Stir for 10 minutes until the phases are colorless.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-fluoro-3-(hydroxymethyl)benzaldehyde.

Protocol 2: General Screening Protocol for Biocatalytic Mono-Oxidation

Materials:

  • Lyophilized alcohol dehydrogenase (ADH) or a whole-cell biocatalyst.

  • Phosphate buffer (e.g., 100 mM, pH 7.5).

  • Cofactor (e.g., NAD⁺).

  • Cofactor regeneration system (e.g., lactate dehydrogenase and sodium pyruvate, or glucose dehydrogenase and glucose).

  • 5-Fluoro-1,3-dihydroxymethylbenzene (substrate).

  • Organic co-solvent (e.g., DMSO), if needed for substrate solubility.

Procedure:

  • Reaction Mixture: In a temperature-controlled vial (e.g., 30 °C), prepare the reaction buffer containing the cofactor (e.g., 1 mM NAD⁺) and the components of the regeneration system.

  • Enzyme Addition: Add the selected ADH (e.g., 1 mg/mL) or whole cells to the buffer and gently mix.

  • Substrate Addition: Add the substrate, 5-Fluoro-1,3-dihydroxymethylbenzene, to the desired final concentration (e.g., 10 mM). If solubility is an issue, the substrate can be added as a solution in a minimal amount of a water-miscible co-solvent like DMSO (final concentration <5% v/v).

  • Incubation: Incubate the reaction mixture with gentle shaking at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitoring: At regular time intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the enzyme activity by adding a water-miscible organic solvent like acetonitrile or by acidification.

  • Analysis: Centrifuge the quenched sample to pellet the protein/cells. Analyze the supernatant by HPLC or LC-MS to determine the concentration of the starting material, the mono-aldehyde product, and any di-aldehyde byproduct.

  • Optimization: Based on the results, optimize parameters such as pH, temperature, substrate loading, and enzyme concentration.

Conclusion

The selective mono-oxidation of 5-Fluoro-1,3-dihydroxymethylbenzene is a tractable but nuanced synthetic problem. For routine laboratory synthesis requiring good yields and high selectivity for the mono-aldehyde, the TEMPO-catalyzed oxidation stands out as the most robust and scalable chemical method. Its mild conditions and predictable outcome make it a superior choice over classical stoichiometric oxidants like MnO₂. For applications where ultimate selectivity, sustainability, or access to an enantiomerically enriched product is desired, biocatalysis offers a powerful, albeit more specialized, alternative that warrants investigation. The choice of method will ultimately depend on the specific goals of the research program, balancing factors of yield, cost, scalability, and available resources.

References

  • Combined Photoredox/Enzymatic C–H Benzylic Hydroxylations. PMC - NIH. Available at: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Chloroperoxidase Catalysed Oxidation of Benzyl Alcohol Using tert-Bvtyl Hydroperoxide Oxidant in Organic Media. Taylor & Francis Online. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. OAE Publishing Inc. Available at: [Link]

  • Vanadium Catalyst in Micelles: Towards a Greener Aerobic Oxidative Cleavage of Vicinal Diols in Water. Università di Padova. Available at: [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. PMC - NIH. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. PMC - NIH. Available at: [Link]

  • Oxidation of alcohols. Chemguide. Available at: [Link]

  • Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst. ACS Catalysis - ACS Publications. Available at: [Link]

  • Vapor-Phase Oxidation of Benzyl Alcohol Using Manganese Oxide Octahedral Molecular Sieves (OMS-2). ACS Publications. Available at: [Link]

  • 11.8: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Allylic and Benzylic Oxidation. Science of Synthesis. Available at: [Link]

  • Selective oxidation of benzylic alcohols in the presence of aliphatic alcohols. ResearchGate. Available at: [Link]

  • TEMPO-Mediated Oxidations. Organic Reactions. Available at: [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. PMC - NIH. Available at: [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters - ACS Publications. Available at: [Link]

  • Direct Deoxydehydration of Cyclic trans‐Diol Substrates: An Experimental and Computational Study of the Reaction Mechanism of Vanadium(V)‐based Catalysis. PMC - NIH. Available at: [Link]

  • Synthetic Study of Selective Benzylic Oxidation. The Journal of Organic Chemistry. Available at: [Link]

  • Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters - ACS Publications. Available at: [Link]

  • A Highly Selective Vanadium Catalyst for Benzylic C–H Oxidation. PMC - NIH. Available at: [Link]

  • Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis - ACS Publications. Available at: [Link]

  • The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. Available at: [Link]

  • Aerobic Oxidation of Benzylic Halides to Carbonyl Compounds with Molecular Oxygen Catalyzed by TEMPO/KNO2 in Aqueous Media. Taylor & Francis Online. Available at: [Link]

  • Exploiting an Efficient and Stable Catalyst for the Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by Incorporating Vanadium in the Framework of Hydroxyapatite. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Enhanced selective aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using Mn-enriched MgSnO3 polymetallic catalyst. Hong Kong Baptist University Research Repository. Available at: [Link]

  • Selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran with ZnIn2S4 2D nanosheets and atmospheric O2 under visible light. Sustainable Energy & Fuels - RSC Publishing. Available at: [Link]

  • Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Journal of Materials Chemistry A - RSC Publishing. Available at: [Link]

  • Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Applied and Environmental Microbiology. Available at: [Link]

  • Selective Electrogenerative Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandialdehyde. PubMed. Available at: [Link]

  • The Influence of the Gold Particle Size on the Catalytic Oxidation of 5-(Hydroxymethyl)furfural. MDPI. Available at: [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

  • Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers. Available at: [Link]

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Method

Application Note: In Vitro Characterization of 5-Fluoro-1,3-dihydroxymethylbenzene as a Cyclooxygenase Inhibitor

Introduction The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] 5-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] 5-Fluoro-1,3-dihydroxymethylbenzene is a novel aromatic compound featuring a fluorine substituent, a modification that suggests its potential as a modulator of biological processes. This application note details a robust in vitro protocol for the evaluation of 5-Fluoro-1,3-dihydroxymethylbenzene as a potential inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Scientific Background: The Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.[3] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed isoform responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3]

  • COX-2: An inducible isoform that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain, fever, and inflammation.[3]

The differential roles of these isoforms make the selective inhibition of COX-2 a desirable therapeutic strategy for the treatment of inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Assay Principle

This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of 5-Fluoro-1,3-dihydroxymethylbenzene on both COX-1 and COX-2. The assay measures the peroxidase component of the COX enzyme. In this reaction, the COX enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified by measuring the absorbance at 590 nm.[3] The degree of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to that of a control reaction.

Materials and Reagents

ReagentSupplierCatalog Number
Human Recombinant COX-1Cayman Chemical60100
Human Recombinant COX-2Cayman Chemical60122
Arachidonic AcidSigma-AldrichA3611
HemeSigma-Aldrich51280
TMPDSigma-AldrichT7394
5-Fluoro-1,3-dihydroxymethylbenzene(Hypothetical)-
Celecoxib (COX-2 Inhibitor)Sigma-AldrichC2993
SC-560 (COX-1 Inhibitor)Sigma-AldrichS0461
DMSOSigma-AldrichD8418
Assay Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)--
96-well microplateCorning3590
Microplate reader--

Experimental Protocol

Preparation of Reagents
  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

  • Heme: Prepare a 10 mM stock solution of Heme in DMSO.

  • COX-1 and COX-2 Enzymes: Dilute the enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Arachidonic Acid: Prepare a 10 mM stock solution in ethanol.

  • TMPD: Prepare a 10 mM stock solution in DMSO.

  • Test Compound (5-Fluoro-1,3-dihydroxymethylbenzene): Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Reference Inhibitors: Prepare stock solutions of Celecoxib and SC-560 in DMSO and perform serial dilutions as with the test compound.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following to the respective wells in triplicate:

    • Blank Wells: 160 µL of Assay Buffer + 10 µL of Heme solution.

    • 100% Activity (Control) Wells: 150 µL of Assay Buffer + 10 µL of Heme solution + 10 µL of COX-1 or COX-2 enzyme solution + 10 µL of DMSO.

    • Test Compound Wells: 150 µL of Assay Buffer + 10 µL of Heme solution + 10 µL of COX-1 or COX-2 enzyme solution + 10 µL of diluted 5-Fluoro-1,3-dihydroxymethylbenzene.

    • Reference Inhibitor Wells: 150 µL of Assay Buffer + 10 µL of Heme solution + 10 µL of COX-1 or COX-2 enzyme solution + 10 µL of diluted reference inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the TMPD solution to all wells.

    • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 5 minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

Data Analysis

  • Correct for Background Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors:

    % Inhibition = [ (Control Absorbance - Test Absorbance) / Control Absorbance ] * 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[4][6]

Data Presentation

The following table presents hypothetical IC50 values for 5-Fluoro-1,3-dihydroxymethylbenzene against COX-1 and COX-2, alongside known selective inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Fluoro-1,3-dihydroxymethylbenzene15.20.819
SC-560 (COX-1 selective)0.0096.30.0014
Celecoxib (COX-2 selective)150.0081875

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer plate_setup Plate Setup (Blank, Control, Test Wells) prep_buffer->plate_setup prep_reagents Prepare Stock Solutions (Heme, Enzymes, Substrate, TMPD) prep_reagents->plate_setup prep_compound Prepare Serial Dilutions (Test & Reference Compounds) prep_compound->plate_setup pre_incubation Pre-incubation (5 min @ 25°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add TMPD & Arachidonic Acid) pre_incubation->reaction_init incubation_read Incubate & Read (5 min @ 25°C, Abs @ 590nm) reaction_init->incubation_read calc_inhibition Calculate % Inhibition incubation_read->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Troubleshooting

IssuePossible CauseSolution
High background absorbanceContamination of reagents or plateUse fresh reagents and a new plate.
No or low enzyme activityInactive enzyme, incorrect buffer pHUse a fresh aliquot of enzyme, verify buffer pH.
Inconsistent results between replicatesPipetting errors, improper mixingEnsure accurate pipetting and proper mixing of reagents in the wells.
Poor dose-response curveIncorrect compound dilutions, compound insolubilityPrepare fresh dilutions, ensure compound is fully dissolved in DMSO.

Conclusion

This application note provides a detailed and robust protocol for the in vitro evaluation of 5-Fluoro-1,3-dihydroxymethylbenzene as a cyclooxygenase inhibitor. By determining the IC50 values for both COX-1 and COX-2, researchers can ascertain the compound's potency and selectivity, providing crucial insights into its potential as a novel anti-inflammatory agent. The principles and methodologies outlined herein are fundamental to the early-stage characterization of small molecule drug candidates.

References

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • Rut, W., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR Protocols, 2(3), 100793. [Link]

  • Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link]

  • Holton, R. J., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 22(16), 8874. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Werz, O., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(11), 1363–1366. [Link]

  • Harel, M., et al. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 7(14), 1383–1392. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

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Technical Notes & Optimization

Troubleshooting

Best column chromatography purification techniques for 5-Fluoro-1,3-dihydroxymethylbenzene

Welcome to the Technical Support Center for the chromatographic purification of 5-Fluoro-1,3-dihydroxymethylbenzene (also known as 5-fluoro-1,3-benzenedimethanol). As a highly polar diol, this molecule presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-Fluoro-1,3-dihydroxymethylbenzene (also known as 5-fluoro-1,3-benzenedimethanol). As a highly polar diol, this molecule presents unique challenges during normal-phase silica gel chromatography, primarily due to strong hydrogen-bonding interactions and solubility mismatches.

This guide provides field-proven troubleshooting strategies, optimized methodologies, and mechanistic explanations to ensure high-purity isolation of your target compound.

Part 1: Troubleshooting Guides & FAQs

Q1: My 5-Fluoro-1,3-dihydroxymethylbenzene peak is streaking severely down the column. How do I fix this? A1: Streaking (or tailing) is a hallmark of strong secondary interactions. 5-Fluoro-1,3-dihydroxymethylbenzene is a diol, meaning it acts as both a strong hydrogen bond donor and acceptor. Standard silica gel ( SiO2​ ) contains highly active surface silanol groups (-SiOH) that strongly hydrogen-bond with your diol. As chromatography experts note, peak tailing often arises from these secondary interactions between analyte molecules and active sites on the stationary phase[1]. If you are using an Ethyl Acetate/Hexanes gradient, the EtOAc (an H-bond acceptor) struggles to fully outcompete the diol-silanol interaction.

  • Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) solvent system. Methanol is a protic solvent that effectively masks the active silanol sites on the silica, allowing the diol to elute in a tighter band. Start at 100% DCM and slowly gradient up to 5-10% MeOH.

  • Caution: Do not exceed 10-15% MeOH, as high concentrations of methanol will begin to dissolve the silica gel itself[2].

Q2: The crude mixture won't dissolve in the starting solvent (e.g., 100% DCM). If I use a more polar solvent to load it, the separation fails. What should I do? A2: This is a classic solubility mismatch. Diols are highly polar and often insoluble in non-polar starting eluents. If you dissolve the crude in a polar solvent (like pure EtOAc or MeOH) and apply it to the column (liquid loading), the strong solvent will drag the compound down the column prematurely, ruining the resolution. Conversely, if you force it into a non-polar solvent, it will crash out (precipitate) at the top of the column, leading to continuous, slow dissolution and massive streaking[3].

  • Solution: Implement Dry Loading . Dissolve your crude in a volatile polar solvent (like Acetone), add a small amount of dry silica gel, and evaporate the solvent completely. You will be left with a free-flowing powder where the diol is evenly pre-adsorbed onto the silica, completely bypassing the solubility issue during loading.

Q3: I synthesized this diol via the reduction of dimethyl 5-fluoroisophthalate. I see a faster-eluting impurity on my TLC. What is it, and how do I separate it? A3: The faster-eluting spot is almost certainly the mono-reduced intermediate (methyl 3-fluoro-5-(hydroxymethyl)benzoate) or unreacted starting material. Because these molecules lack the second hydroxyl group, they have significantly fewer hydrogen-bonding interactions with the silica stationary phase and will elute much earlier than your target diol.

  • Solution: Utilize a step-gradient. Run an isocratic hold at a lower polarity (e.g., 2% MeOH in DCM) until the mono-alcohol fully elutes, then step up the gradient to 5-8% MeOH to flush out the target diol.

TroubleshootingTree start Issue: Poor Resolution / Tailing of 5-Fluoro-1,3-benzenedimethanol check_solv Check Solvent System start->check_solv solv_etac Using EtOAc/Hexanes? check_solv->solv_etac switch_dcm Switch to DCM/MeOH (e.g., 95:5) solv_etac->switch_dcm Yes check_load Check Loading Method solv_etac->check_load No load_liq Liquid Loading (Compound crashes out)? check_load->load_liq switch_dry Use Dry Loading (Pre-adsorb on Silica) load_liq->switch_dry Yes optimize_grad Flatten Gradient Profile load_liq->optimize_grad No

Fig 1: Troubleshooting logic tree for resolving diol peak tailing and resolution issues.

Part 2: Quantitative Data & System Selection

To ensure a self-validating experimental setup, compare your TLC and column behaviors against the standardized metrics below.

Table 1: Solvent System Comparison for 5-Fluoro-1,3-benzenedimethanol

Solvent SystemPolarity RangeDiol Elution ProfileRecommendation
Hexanes / EtOAcLow to MediumSevere tailing; poor recoveryNot recommended due to silanol interactions.
DCM / MeOH Medium to High Sharp bands; excellent recovery Optimal (Use 1% to 10% MeOH gradient).
Chloroform / AcetoneMedium to HighModerate tailingViable alternative if DCM is restricted.

Table 2: Rf Value Troubleshooting Matrix (DCM/MeOH System)

Observed RfBand Shape on TLCDiagnosisCorrective Action
< 0.1RoundSolvent too non-polarIncrease MeOH concentration by 2-3%.
0.2 - 0.3Teardrop / StreakingStrong silanol H-bondingEnsure dry loading; verify silica integrity.
> 0.6RoundSolvent too polarDecrease MeOH concentration; flatten gradient.

Part 3: Experimental Protocols

Methodology 1: Dry Loading Protocol for Polar Diols

Proper sample introduction is critical to prevent the sample from crashing out at the column head, which destroys band symmetry[3].

  • Dissolution: Dissolve the crude 5-Fluoro-1,3-dihydroxymethylbenzene mixture in a minimum volume of a volatile, polar solvent (e.g., Acetone).

  • Adsorption: Add dry silica gel to the flask. Use a 1:2 or 1:3 ratio of crude mass to silica mass.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until the silica gel becomes a dry, free-flowing powder.

    • Self-Validation Check: If the powder clumps or sticks to the glass, there is residual solvent or oil; continue drying.

  • Loading: Carefully pour the dry powder evenly onto the flat sand layer of your pre-packed column.

  • Capping: Add a 1 cm layer of clean sand on top of the dry-loaded silica to prevent disturbance during solvent addition.

Workflow A 1. Dissolve Crude in Polar Solvent (e.g., Acetone) B 2. Add Silica Gel (1:2 mass ratio) A->B C 3. Evaporate to Free-Flowing Powder B->C D 4. Load onto Pre-packed Column C->D E 5. Elute with DCM/MeOH Gradient D->E

Fig 2: Step-by-step workflow for the dry loading technique to prevent column crashing.

Methodology 2: Optimized Gradient Flash Chromatography
  • Equilibration: Pack the column using 100% Dichloromethane (DCM).

  • Initial Elution: Run 2 column volumes (CV) of 100% DCM to flush out non-polar impurities (e.g., unreacted esters or fluorinated aromatics lacking hydroxyl groups).

  • Gradient Step 1: Increase polarity to 98:2 DCM:MeOH. Run 3 CVs to elute mono-reduced intermediates (e.g., mono-alcohols).

  • Gradient Step 2: Increase polarity to 95:5 DCM:MeOH to elute the target 5-Fluoro-1,3-dihydroxymethylbenzene.

  • Fraction Collection: Collect in small volumes (e.g., 15 mL fractions) and monitor via TLC using a UV lamp or KMnO4 stain (which readily oxidizes the diol, showing bright yellow spots on a purple background).

Part 4: References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International (chromatographyonline.com) URL:[Link]

  • Flash Column Chromatography: Small-Scale Column Chromatography Source: University of Rochester (chem.rochester.edu) URL:[Link]

  • How to run column chromatography Source: Miami University (miamioh.edu) URL:[Link]

Sources

Optimization

Resolving overlapping NMR peaks in 5-Fluoro-1,3-dihydroxymethylbenzene sample analysis

Technical Support Center: NMR Troubleshooting Guide Topic: Resolving Overlapping NMR Peaks in 5-Fluoro-1,3-dihydroxymethylbenzene Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NMR Troubleshooting Guide Topic: Resolving Overlapping NMR Peaks in 5-Fluoro-1,3-dihydroxymethylbenzene

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral challenges associated with 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5). This guide abandons generic advice in favor of targeted, self-validating methodologies that address the fundamental quantum mechanical causes of peak overlap in fluorinated aromatics.

The Causality of Peak Overlap in 5-Fluoro-1,3-dihydroxymethylbenzene

To troubleshoot a spectrum, we must first understand the physical basis of the signal congestion. 5-Fluoro-1,3-dihydroxymethylbenzene presents two distinct overlap challenges:

  • Aromatic Congestion (6.8–7.2 ppm): The 19 F nucleus has a spin of I=1/2 and 100% natural abundance. It couples strongly to the ortho protons (H-4 and H-6) with a large 3JHF​ coupling constant (~9 Hz) and weakly to the para proton (H-2) via a 5JHF​ coupling (~1.5 Hz). When combined with the homonuclear meta-coupling ( 4JHH​ ~1.5 Hz) between H-2 and H-4/H-6, the resulting first- and second-order multiplets heavily overlap in a narrow chemical shift window.

  • Aliphatic Masking (~4.5 ppm): The isolated hydroxymethyl (-CH 2​ OH) protons appear as a singlet. However, in hygroscopic solvents like DMSO-d 6​ or D 2​ O, this crucial quantitative signal is frequently masked by a broad residual water (HDO) peak.

Quantitative Diagnostic Data

Use the following baseline data to diagnose whether your spectrum is experiencing standard J-coupling overlap or if impurities are present.

Proton PositionExpected Shift (ppm)Multiplicity (Standard 1 H)Dominant Couplings (Hz)Decoupled Multiplicity ( 1 H{ 19 F})
H-2 (Aromatic)~7.10Multiplet (dt) 5JHF​ ≈ 1.5, 4JHH​ ≈ 1.5Triplet (t)
H-4, H-6 (Aromatic)~6.95Multiplet (dd) 3JHF​ ≈ 9.0, 4JHH​ ≈ 1.5Doublet (d)
-CH 2​ - (Aliphatic)~4.50Singlet (s)None (isolated)Singlet (s)
-OH (Hydroxyl)~5.20Broad Singlet (bs)ExchangeableBroad Singlet (bs)

Troubleshooting FAQs

Q1: The aromatic region of my sample is an unreadable multiplet. How do I simplify this for accurate integration? A1: You must eliminate the heteronuclear interference using 1 H{ 19 F} decoupling. By applying continuous radiofrequency irradiation at the resonance frequency of the 19 F nucleus during 1 H acquisition, you force rapid transitions between the fluorine spin states. This averages the JHF​ scalar couplings to zero, collapsing the complex aromatic multiplets into simple homonuclear doublets and triplets.

Q2: Even with 19 F decoupling, the aromatic protons are still slightly overlapped. How can I completely remove homonuclear coupling? A2: Implement Pure Shift 1 H NMR (e.g., the PSYCHE experiment). While 1 H{ 19 F} decoupling removes fluorine interference, homonuclear meta-couplings ( 4JHH​ ) still cause splitting. Pure shift NMR utilizes spatial encoding and selective refocusing pulses to collapse all JHH​ multiplets into absolute singlets [1, 2]. This yields a spectrum containing only chemical shift information, drastically increasing resolution and allowing for flawless integration.

Q3: The hydroxymethyl (-CH 2​ OH) protons are completely obscured by the residual water peak in my solvent. What is the most efficient fix? A3: Utilize temperature modulation. The chemical shift of the residual water peak (HDO) is highly temperature-dependent due to the continuous disruption of hydrogen bonding networks. By elevating the probe temperature (e.g., from 25°C to 80°C in DMSO-d 6​ ), the water peak will shift significantly upfield (lower ppm), revealing the static -CH 2​

  • singlet [3]. If the sample is thermally unstable, proceed directly to a 2D HSQC experiment [4].

Validated Experimental Methodologies

Protocol A: 1 H{ 19 F} Heteronuclear Decoupling Workflow

Objective: Eliminate heteronuclear JHF​ splitting to simplify the aromatic region.

  • 19 F Reference Scan: Acquire a standard 1D 19 F NMR spectrum. Identify the exact resonance frequency (O2 offset) of the fluorine atom.

    • Causality: Decoupling efficiency drops exponentially if the irradiation frequency is off-resonance. You cannot use a generic offset for fluorinated aromatics.

  • Parameter Configuration: Load the zgig (or equivalent inverse-gated decoupled) pulse program. Set the 19 F frequency (O2) to the exact value obtained in Step 1. Set the decoupling power (e.g., Waltz-16 or GARP) to a safe level to avoid probe arcing (typically ~1-2 W).

  • Acquisition: Acquire the 1 H spectrum with standard relaxation delays (D1 ≥ 2s).

  • Self-Validation Check: Inspect the H-4/H-6 signal at ~6.95 ppm. If the protocol was successful, the complex doublet of doublets will have collapsed into a clean doublet (split only by the 4JHH​ meta-coupling to H-2). If residual broadening remains, the O2 offset is incorrect or the decoupling power is too low.

Protocol B: 2D 1 H- 13 C HSQC for Aliphatic Resolution

Objective: Resolve aliphatic -CH 2​

  • signals masked by residual solvent by dispersing them into the 13 C dimension.
  • 1D Baselines: Acquire standard 1D 1 H and 13 C spectra. Use these to define precise Spectral Widths (SW) for F2 ( 1 H) and F1 ( 13 C).

    • Causality: Minimizing empty spectral space maximizes digital resolution, which is critical for resolving closely eluting cross-peaks [4].

  • Parameter Configuration: Load the hsqcedetgpsisp2.2 (multiplicity-edited HSQC) pulse program. Set the 1JCH​ coupling constant parameter to 145 Hz (an optimal average for both aliphatic and aromatic C-H bonds). Set increments in F1 to 256.

  • Acquisition & Processing: Acquire the 2D spectrum. Process using a squared sine-bell window function in both dimensions to enhance peak sharpness.

  • Self-Validation Check: The resulting spectrum must show exactly four cross-peaks for this molecule (C2-H2, C4/6-H4/6, and C1/3-CH2). The interfering water peak will not appear in the HSQC because it lacks a directly attached 13 C atom. The absence of the water peak instantly validates the successful resolution of the previously masked -CH 2​

    • signal.

Troubleshooting Decision Matrix

NMR_Workflow Start Identify Overlapping Peaks in 1H NMR Spectrum Decision Which region is experiencing overlap? Start->Decision Aromatic Aromatic Region (6.8 - 7.2 ppm) Decision->Aromatic Complex Multiplets Aliphatic Aliphatic Region (-CH2OH vs Solvent) Decision->Aliphatic Solvent Masking F_Decouple Execute 1H{19F} Decoupled NMR Aromatic->F_Decouple Remove J_HF TempSolvent Elevate Temperature or Change Solvent Aliphatic->TempSolvent Shift H2O peak PureShift Execute Pure Shift 1H NMR (PSYCHE) F_Decouple->PureShift If overlap persists HSQC Execute 2D 1H-13C HSQC Experiment TempSolvent->HSQC If resolution fails

Caption: Workflow for resolving overlapping NMR peaks in 5-Fluoro-1,3-dihydroxymethylbenzene analysis.

References

  • Zangger, K. "Pure shift NMR." Progress in Nuclear Magnetic Resonance Spectroscopy (2015). URL:[Link] [1]

  • Dumez, J. and Giraudeau, P. "Chapter 8: Pure Shift 2D NMR Spectroscopy." The Royal Society of Chemistry (2023). URL:[Link] [2]

  • ResearchGate Community. "Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis." ResearchGate (2013). URL:[Link] [3]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Fluoro- vs. 5-Chloro-1,3-dihydroxymethylbenzene in Advanced Synthesis

As drug development and materials science increasingly rely on heavily functionalized aromatic scaffolds, selecting the correct halogenated precursor dictates the entire downstream synthetic strategy. 5-Fluoro-1,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on heavily functionalized aromatic scaffolds, selecting the correct halogenated precursor dictates the entire downstream synthetic strategy. 5-Fluoro-1,3-dihydroxymethylbenzene and its chloro-analog, 5-chloro-1,3-dihydroxymethylbenzene , present a classic synthetic dichotomy. While both possess identical benzylic alcohol handles for late-stage functionalization, the choice between a fluorine and a chlorine atom at the 5-position fundamentally alters the molecule's reactivity profile—particularly in transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for their application.

Electronic & Thermodynamic Profiling

The causality behind the divergent reactivity of these two compounds lies in two fundamental physical parameters: Bond Dissociation Energy (BDE) and Hammett Substituent Constants ( σ ) .

  • C-X Bond Strength : The C-F bond is exceptionally strong (~126 kcal/mol), making oxidative addition by standard palladium catalysts thermodynamically disfavored. Conversely, the C-Cl bond (~96 kcal/mol) readily undergoes oxidative addition, serving as an excellent electrophile in cross-coupling[1].

  • Inductive vs. Resonance Effects : Both halogens are electron-withdrawing via induction (-I) but electron-donating via resonance (+R). Because the halogens are meta to the hydroxymethyl groups, resonance effects are negligible at the benzylic positions. The Hammett σmeta​ values are 0.337 for fluorine and 0.373 for chlorine[2]. Consequently, the chloro derivative exerts a marginally stronger electron-withdrawing effect on the benzylic positions, though in practical synthetic applications, the nucleophilicity of the −CH2​OH groups remains nearly identical.

Mechanism Pd0 Pd(0) Catalyst PdII_Cl Pd(II) Aryl Chloride (Thermodynamically Favorable) Pd0->PdII_Cl + ArCl PdII_F Pd(II) Aryl Fluoride (Kinetically Blocked) Pd0->PdII_F + ArF ArCl 5-Chloro Derivative BDE ~96 kcal/mol ArCl->PdII_Cl ArF 5-Fluoro Derivative BDE ~126 kcal/mol ArF->PdII_F

Thermodynamic favorability of Pd(0) oxidative addition in C-Cl vs C-F bonds.

Comparative Reactivity Pathways

Pathway A: Transition-Metal Catalyzed Cross-Coupling

For Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, 5-chloro-1,3-dihydroxymethylbenzene is the superior substrate. Standard Pd(0) systems (e.g., Pd(PPh3​)4​ or Pd2​(dba)3​ /XPhos) smoothly insert into the C-Cl bond under mild heating[1].

In stark contrast, 5-fluoro-1,3-dihydroxymethylbenzene is virtually inert to standard Pd catalysis. Activating the highly stable C-F bond requires specialized, highly electron-rich Nickel(0) catalysts (e.g., Ni(COD)2​ utilizing specialized NHC ligands or bimetallic Ni/Mg systems) to overcome the high activation energy barrier[3].

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

If the synthetic route requires the displacement of the halogen via SNAr, the paradigm flips. Fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine. The extreme electronegativity of fluorine stabilizes the anionic Meisenheimer complex during the rate-determining addition step. However, because the −CH2​OH groups are not strongly electron-withdrawing, SNAr on either substrate requires forcing conditions (high heat, strong nucleophiles).

Pathway C: Benzylic Functionalization

Both compounds undergo standard benzylic alcohol transformations (e.g., oxidation to aldehydes via MnO2​ , or chlorination via SOCl2​ ). The slight difference in σmeta​ (0.373 vs 0.337) means the benzylic hydroxyls of the chloro-derivative are fractionally less nucleophilic, but this rarely necessitates protocol adjustments[2].

Workflow cluster_Cl 5-Chloro Reactivity cluster_F 5-Fluoro Reactivity Start 5-Halo-1,3-benzenedimethanol Cl_CC Pd-Catalyzed Cross-Coupling (High Yield) Start->Cl_CC C-Cl Activation F_CC Ni-Catalyzed Cross-Coupling (Requires NHC Ligands) Start->F_CC C-F Activation F_SNAr SNAr Reactions (F is superior leaving group) Start->F_SNAr Nucleophile Ox Benzylic Oxidation (Identical for both halogens) Start->Ox MnO2

Divergent and convergent reactivity pathways of 5-chloro and 5-fluoro derivatives.

Quantitative Data Summary

Property / Reactivity Metric5-Fluoro-1,3-dihydroxymethylbenzene5-Chloro-1,3-dihydroxymethylbenzene
Aryl C-X Bond Dissociation Energy ~126 kcal/mol~96 kcal/mol
Hammett Constant ( σmeta​ ) 0.3370.373
Pd-Catalyzed Cross-Coupling Inert under standard conditionsHighly reactive (Standard electrophile)
Ni-Catalyzed Cross-Coupling Reactive (Requires specialized ligands)Highly reactive
SNAr Leaving Group Ability Excellent (Stabilizes Meisenheimer complex)Poor
Benzylic Oxidation Kinetics Standard (Unaffected by F)Standard (Unaffected by Cl)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific mechanistic causalities and in-process controls (IPCs) to verify success prior to workup.

Protocol 1: Chemoselective Suzuki Coupling of the 5-Chloro Derivative

Objective : Couple an arylboronic acid to the 5-position without protecting the free benzylic hydroxyl groups. Causality : Using a water-soluble base ( Na2​CO3​ ) in a biphasic system (Dioxane/ H2​O ) keeps the free alcohols protonated/unreactive in the organic layer, while Pd(dppf)Cl2​ selectively inserts into the C-Cl bond. The bidentate 'dppf' ligand prevents catalyst deactivation by the diol.

  • Setup : Charge a Schlenk flask with 5-chloro-1,3-dihydroxymethylbenzene (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (2.0 eq).

  • Solvent : Add degassed 1,4-dioxane/ H2​O (4:1).

  • Reaction : Heat to 90°C under N2​ for 12 hours.

  • Validation (IPC) : Monitor via LC-MS. The system is validated when the UV trace shows the complete disappearance of the starting material peak, and the MS trace confirms the [M+H]+ of the coupled biaryl product. The absence of ether byproducts confirms the chemoselectivity of the biphasic conditions.

Protocol 2: Selective Oxidation to 5-Fluoro-isophthalaldehyde

Objective : Oxidize the benzylic alcohols of the 5-fluoro derivative to aldehydes without over-oxidation to carboxylic acids. Causality : Activated MnO2​ is a mild, heterogeneous oxidant that specifically targets allylic and benzylic alcohols through a radical-based surface mechanism. Because the reaction occurs on the solid surface, it halts strictly at the aldehyde stage.

  • Setup : Dissolve 5-fluoro-1,3-dihydroxymethylbenzene in anhydrous CH2​Cl2​ (0.1 M).

  • Reagent : Add activated MnO2​ (10.0 eq). Note: The large stoichiometric excess is mandatory due to the surface-area-dependent mechanism.

  • Reaction : Stir vigorously at room temperature for 24 hours.

  • Validation (IPC) : Filter a 0.5 mL aliquot through a small Celite plug, evaporate, and analyze via 1H NMR. The reaction is validated when the benzylic −CH2​− singlet (~4.6 ppm) completely disappears, replaced by a sharp, integrated aldehyde −CHO singlet (~10.0 ppm).

References

  • Hammett Substituent Constants, σ , Based on the Ionization of Benzoic Acids Source: J.E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions (Bluffton University Data Tables) URL:[Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Comparative

HPLC Method Validation for 5-Fluoro-1,3-dihydroxymethylbenzene: A Comparative Guide (PFP vs. C18)

Introduction As a Senior Application Scientist, one of the most common analytical challenges I encounter is the robust quantification of small, highly polar aromatic compounds. 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, one of the most common analytical challenges I encounter is the robust quantification of small, highly polar aromatic compounds. 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5)[1] is a critical fluorinated intermediate used in pharmaceutical synthesis. Accurate quantification of this molecule is essential for drug development, yet its structural features—specifically the two electron-donating hydroxymethyl groups and the electron-withdrawing fluorine atom—present unique chromatographic hurdles that standard methodologies often fail to address.

This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) columns for this analyte, providing a self-validating experimental protocol grounded in the latest[2].

Mechanistic Insights: Why C18 Fails and PFP Excels

In reversed-phase HPLC, standard Octadecylsilane (C18) columns rely exclusively on dispersive (hydrophobic) interactions. Because 5-Fluoro-1,3-dihydroxymethylbenzene possesses two hydroxyl groups, it readily forms hydrogen bonds with the aqueous mobile phase. This high aqueous solubility prevents adequate partitioning into the hydrophobic C18 stationary phase, resulting in early elution near the void volume ( t0​ ) and poor peak shape due to secondary interactions with unendcapped silanols.

To overcome this, a Pentafluorophenyl (PFP) stationary phase is required. As detailed in[3], PFP columns operate via a multi-modal retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, enabling dipole-dipole interactions with the C-F bond of the analyte[4]. Furthermore, the electron-deficient PFP ring engages in π−π interactions with the analyte's aromatic ring[3], while the stationary phase can also facilitate hydrogen bonding with the hydroxymethyl groups.

This causality explains why PFP columns deliver superior retention ( k′ ), selectivity ( α ), and peak symmetry for fluorinated polar aromatics compared to traditional C18 columns.

Mechanism Analyte 5-Fluoro-1,3- dihydroxymethylbenzene C18 C18 Column (Dispersive Only) Analyte->C18 Weak Hydrophobic PFP PFP Column (Multi-Modal) Analyte->PFP Dipole-Dipole (C-F) Analyte->PFP π-π Interactions Analyte->PFP H-Bonding (-OH)

Fig 1: Interaction pathways of 5-Fluoro-1,3-dihydroxymethylbenzene with C18 vs. PFP phases.

Self-Validating Experimental Protocol

To ensure data integrity and compliance with [5], the following protocol is designed as a self-validating system. The system automatically halts if System Suitability Test (SST) criteria are not met, preventing the acquisition of invalid data.

Step 1: Mobile Phase & Column Preparation
  • Column Selection : Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase : Isocratic elution using 85% Water (0.1% Formic acid) and 15% Acetonitrile.

  • Causality : The acidic modifier (0.1% Formic acid) suppresses the ionization of residual surface silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

  • Parameters : Flow Rate at 1.0 mL/min, Column Temperature at 30°C, UV Detection at 254 nm.

Step 2: System Suitability Testing (SST)
  • Action : Inject the working standard (50 µg/mL) in five continuous replicates before analyzing any unknown samples.

  • Self-Validation Gates : The sequence is programmed to proceed only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor ( Tf​ ) is ≤ 1.5, and Theoretical Plates ( N ) > 5,000. Failure triggers an automatic sequence halt.

Step 3: Specificity & Forced Degradation
  • Action : Inject a diluent blank, a nominal standard, and stressed samples exposed to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light (254 nm), and thermal stress (60°C for 24 hours).

  • Causality : This proves the method is stability-indicating. The PFP column's high selectivity must resolve the parent peak from all degradation products (Resolution Rs​>2.0 ).

Step 4: Linearity and Range
  • Action : Prepare calibration standards at 5 distinct concentration levels (10, 25, 50, 100, and 150 µg/mL).

  • Validation : Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept must be ≤ 2.0% of the target concentration response.

Step 5: Accuracy (Spike Recovery)
  • Action : Spike placebo matrices with the analyte at 50%, 100%, and 150% of the nominal test concentration (n=3 per level).

  • Validation : Calculate the percentage recovery. Acceptable limits are strictly 98.0% - 102.0%.

Step 6: Precision (Repeatability & Intermediate)
  • Action : Perform 6 independent replicate preparations of the 100% test concentration (Intra-day Repeatability). Have a second analyst repeat the procedure on a different day using a different HPLC system (Inter-day Intermediate Precision).

  • Validation : Calculate the %RSD for both sets. Must be ≤ 2.0%.

Workflow N1 Method Development N2 Specificity & Degradation N1->N2 N3 Linearity & Range N2->N3 N4 Accuracy (Recovery) N3->N4 N5 Precision (RSD) N4->N5 N6 Robustness N5->N6

Fig 2: ICH Q2(R2) aligned HPLC method validation workflow for fluorinated aromatics.

Comparative Performance Data

The empirical data below objectively demonstrates the superiority of the PFP column over a standard C18 column for this specific analyte, followed by the formal validation results of the optimized PFP method.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnAnalytical Impact
Retention Time ( tR​ ) 1.8 min (Near Void Volume)5.4 min (Optimal k′ )PFP prevents co-elution with polar salts.
Tailing Factor ( Tf​ ) 1.65 (Significant Tailing)1.08 (Symmetrical)PFP ensures accurate area integration.
Theoretical Plates ( N ) 3,20012,500PFP provides sharper, more efficient peaks.
Resolution ( Rs​ ) 0.8 (Co-elution with isomer)2.5 (Baseline Separation)PFP enables stability-indicating capability.
Table 2: ICH Q2(R2) Method Validation Summary (PFP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte tR​ No peaks in blank/placeboPass
Linearity R2≥0.999 (10-150 µg/mL) R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 days)0.82%Pass

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: MasterControl / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: PFP HPLC Column, HPLC Analytical Columns Chemistry Source: Hawach Scientific URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 5-Fluoro-1,3-dihydroxymethylbenzene

Abstract: This guide provides a comprehensive framework for the unambiguous structural confirmation of synthesized 5-Fluoro-1,3-dihydroxymethylbenzene. As a fluorinated aromatic building block, its precise characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the unambiguous structural confirmation of synthesized 5-Fluoro-1,3-dihydroxymethylbenzene. As a fluorinated aromatic building block, its precise characterization is paramount for its application in pharmaceutical and materials science research. We move beyond a simple recitation of data to offer a comparative analysis, contrasting the expected spectral features of the target molecule with those of a key structural isomer, 4-Fluoro-1,3-dihydroxymethylbenzene. By integrating data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating protocol. Each step is explained with scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of their synthesized compound.

The Validation Imperative: A Multi-Technique Approach

The synthesis of a target molecule is only complete upon its rigorous and unequivocal structural validation. For a molecule like 5-Fluoro-1,3-dihydroxymethylbenzene, which possesses subtle structural nuances and potential for isomeric impurities, relying on a single analytical technique is insufficient. A multi-pronged spectroscopic approach is essential, where each technique provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) provides the definitive map of the carbon-hydrogen framework and the local electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic ring, C-F bond) and offers clues to the aromatic substitution pattern.

  • Mass Spectrometry (MS) verifies the molecular weight and provides evidence of the structural arrangement through predictable fragmentation patterns.

The synergy of these techniques creates a robust, self-validating system for confirming the molecular structure.

G cluster_0 Sample Handling & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample Synthesized Crude Product Purified Purified Sample (e.g., Column Chromatography) Sample->Purified NMR_Prep Prepare NMR Sample (CDCl3 or DMSO-d6) Purified->NMR_Prep IR Acquire IR Spectrum (ATR) Purified->IR MS Acquire Mass Spectrum (EI-MS) Purified->MS NMR Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR Analyze_NMR Analyze NMR Data (Shifts, Couplings, Integration) NMR->Analyze_NMR Analyze_IR Analyze IR Data (Functional Groups, Fingerprint) IR->Analyze_IR Analyze_MS Analyze MS Data (Molecular Ion, Fragmentation) MS->Analyze_MS Compare Compare Data to Predictions & Isomeric Alternatives Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Structure & Purity Confirmed Compare->Confirm

Figure 1: A generalized workflow for the comprehensive spectroscopic validation of a synthesized chemical compound.

The Subject Molecule: 5-Fluoro-1,3-dihydroxymethylbenzene

Understanding the molecule's structure and symmetry is the first step in predicting its spectral characteristics. The target molecule possesses a C₂ axis of symmetry bisecting the F-C1 and C4 atoms, which simplifies the expected NMR spectra.

Figure 2: Structure of 5-Fluoro-1,3-dihydroxymethylbenzene with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this suite of experiments particularly powerful for our target compound.

Proton (¹H) NMR Spectroscopy

Causality Behind Predictions: The ¹H NMR spectrum is dictated by the chemical environment and neighboring spins. In our target, the C₂ symmetry renders the two -CH₂OH groups chemically and magnetically equivalent. The aromatic region is simplified: H2 and H6 are equivalent, and H4 is unique. The fluorine atom at C1 will couple to the ortho protons (H2, H6) and the para proton (H4) with different coupling constants (J-values), leading to characteristic splitting patterns.

Table 1: Predicted ¹H NMR Data for 5-Fluoro-1,3-dihydroxymethylbenzene (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz)
-OH ~2.0 - 4.0 broad singlet (s) N/A (exchangeable)
-CH₂ - (C7, C8) ~4.70 singlet (s) N/A
Ar-H (H4) ~6.95 triplet of triplets (tt) ⁴JHF ≈ 8-9, ⁴JHH ≈ 2-3

| Ar-H (H2, H6) | ~7.10 | doublet of doublets (dd) | ³JHF ≈ 6-7, ⁴JHH ≈ 2-3 |

Comparative Analysis: Distinguishing Isomers

A common impurity or alternative product could be the isomeric 4-Fluoro-1,3-dihydroxymethylbenzene . Its lack of symmetry provides a clear spectroscopic distinction.

Table 2: ¹H NMR Comparison: 5-Fluoro vs. 4-Fluoro Isomer

Feature 5-Fluoro-1,3-dihydroxymethylbenzene 4-Fluoro-1,3-dihydroxymethylbenzene Rationale for Difference
-CH₂- Signals One signal (singlet) Two distinct signals (singlets) Lack of C₂ symmetry in the 4-fluoro isomer makes the benzylic positions non-equivalent.
Aromatic Signals Two signals (H2/H6, H4) Three distinct signals (H2, H5, H6) All three aromatic protons are in unique chemical environments in the 4-fluoro isomer.

| Aromatic Pattern | Symmetrical | Asymmetrical, more complex | The coupling patterns will reflect the different neighbor relationships for each proton. |

Carbon (¹³C) NMR Spectroscopy

Causality Behind Predictions: The number of signals in the proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, our target has 5 distinct carbon signals. The most telling feature is the large one-bond coupling constant between C1 and the directly attached fluorine (¹JCF), which splits the C1 signal into a doublet. Smaller couplings will affect the other aromatic carbons.

Table 3: Predicted ¹³C NMR Data for 5-Fluoro-1,3-dihydroxymethylbenzene (in CDCl₃)

Carbon Assignment Predicted δ (ppm) Multiplicity (¹³C-¹⁹F Coupling) Coupling Constant (Hz)
C H₂OH (C7, C8) ~64 singlet (s) N/A
Ar-C H (C4) ~112 triplet (t) ³JCF ≈ 8
Ar-C H (C2, C6) ~115 doublet (d) ²JCF ≈ 21
Ar-C -CH₂OH (C3, C5) ~144 doublet (d) ³JCF ≈ 7

| Ar-C -F (C1) | ~163 | doublet (d) | ¹JCF ≈ 245 |

Fluorine (¹⁹F) NMR Spectroscopy

Causality Behind Predictions: With a single fluorine atom, the ¹⁹F NMR spectrum will show one signal. This signal will be split by the neighboring protons, primarily the two equivalent ortho protons (H2, H6), resulting in a triplet. This provides a direct probe of the fluorine's environment. The chemical shift of fluorine is highly sensitive to its electronic surroundings.[1]

Table 4: Predicted ¹⁹F NMR Data for 5-Fluoro-1,3-dihydroxymethylbenzene (in CDCl₃)

Fluorine Assignment Predicted δ (ppm) Multiplicity Coupling Constant (Hz)

| Ar-F | ~ -113 | triplet (t) | ³JHF ≈ 6-7 |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the purified, dry sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.[2][3]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 512-1024 (or more, as ¹³C has low natural abundance).

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~50 ppm (centered around -110 to -120 ppm).

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16-64.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra using the spectrometer software. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. The effect of fluorination on the vibrational properties of benzyl alcohols has been a subject of study, providing a basis for our assignments.[4][5]

Causality Behind Predictions: The vibrations of bonds act like molecular fingerprints. We expect to see a strong, broad absorption for the O-H bonds of the alcohol groups due to hydrogen bonding. The C-F bond has a characteristic strong absorption in the fingerprint region. The substitution pattern on the benzene ring (1,3,5- or meta-like) gives rise to specific C-H "out-of-plane" bending absorptions.[6]

Table 5: Predicted IR Absorption Bands for 5-Fluoro-1,3-dihydroxymethylbenzene

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3400 - 3200 Strong, Broad O-H stretch (from -CH₂OH)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch (from -CH₂OH)
1610, 1470 Medium-Strong Aromatic C=C ring stretch
1250 - 1180 Strong C-F stretch
1050 - 1020 Strong C-O stretch
880 - 850 Strong C-H out-of-plane bend (isolated H)

| 750 - 700 | Strong | C-H out-of-plane bend (adjacent H's) |

Comparative Analysis: The key difference between the 5-fluoro and 4-fluoro isomers in the IR spectrum would be in the C-H out-of-plane bending region (below 900 cm⁻¹). A 1,2,4-trisubstituted ring (like the 4-fluoro isomer) typically shows a strong band in the 890-800 cm⁻¹ range, which would differ from the pattern for the 1,3,5-trisubstituted target molecule.[6]

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and record the sample spectrum.

    • Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial confirmation of the compound's molecular weight and offers structural insights through analysis of its fragmentation patterns under electron ionization (EI).

Causality Behind Predictions: In EI-MS, the molecule is ionized to a radical cation (M⁺˙), which then undergoes fragmentation. The predicted molecular weight of C₈H₉FO₂ is 156.06 g/mol . We expect to see a prominent molecular ion peak at m/z 156. Fragmentation is likely to occur at the weak benzylic C-C bond, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) or through the loss of water (H₂O, 18 Da) or a hydroxyl radical (•OH, 17 Da).

Table 6: Predicted Key Ions in the EI Mass Spectrum

m/z Proposed Ion Structure / Fragment Lost
156 [M]⁺˙ (Molecular Ion)
139 [M - OH]⁺
138 [M - H₂O]⁺˙
125 [M - CH₂OH]⁺

| 97 | [M - CH₂OH - CO]⁺ |

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC-MS) system.

  • Instrumentation: Use a mass spectrometer capable of Electron Ionization (EI).

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for C₈H₉FO₂.

Conclusion: Synthesizing the Data for Final Validation

The successful validation of 5-Fluoro-1,3-dihydroxymethylbenzene is achieved not by a single piece of evidence, but by the congruent narrative told by all spectroscopic techniques. The final confirmation rests on checking that:

  • The ¹H, ¹³C, and ¹⁹F NMR spectra show the correct number of signals, chemical shifts, and coupling patterns consistent with the molecule's C₂ symmetry.

  • The IR spectrum confirms the presence of hydroxyl and C-F functional groups and the expected aromatic substitution pattern.

  • The Mass Spectrum shows a molecular ion peak at m/z 156, matching the molecular formula C₈H₉FO₂.

When all these data points align with the predicted values and are demonstrably different from those of plausible isomers, the structure and purity of the synthesized compound can be considered confidently validated.

References

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. (2022). [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. NiR Repository. [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. (2015). [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gerpe, M. Fluorine NMR. University of California, San Diego. [Link]

  • Williams, B. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-1,3-dihydroxymethylbenzene: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently audit laboratories that inadvertently mishandle fluorinated aromatics by treating them as standard organic waste. 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratories that inadvertently mishandle fluorinated aromatics by treating them as standard organic waste. 5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5) presents a unique logistical and environmental challenge due to the extreme thermodynamic stability of its carbon-fluorine (C-F) bond.

Improper disposal—such as routing this compound to standard non-halogenated solvent streams or aqueous drains—can lead to the generation of highly corrosive hydrogen fluoride (HF) gas during low-temperature incineration. This not only destroys incinerator infrastructure but also violates strict environmental emission standards [1].

This guide provides a self-validating, step-by-step operational plan to ensure the safe handling, segregation, and thermal destruction of this specific fluorinated compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to verify the physicochemical properties of the waste material to ensure compatibility with your facility's containment strategy.

ParameterDataOperational Implication
Chemical Name 5-Fluoro-1,3-dihydroxymethylbenzeneDo not abbreviate on hazardous waste manifests.
CAS Number 19254-86-5Use for exact RCRA vendor profiling.
Molecular Formula C₈H₉FO₂Contains covalently bound fluorine; dictates halogenated disposal.
Molecular Weight 156.15 g/mol Low molecular weight increases volatility risk if heated.
Waste Classification Halogenated Organic WasteNEVER mix with non-halogenated streams (exponential cost increase).
The Mechanistic Rationale for Specialized Disposal

To build a culture of safety, laboratory personnel must understand the causality behind our disposal rules.

Standard municipal or non-halogenated lab waste incinerators typically operate between 760°C and 927°C. At these temperatures, the high dissociation energy of the C-F bond (~485 kJ/mol) prevents complete mineralization. Instead of breaking down cleanly into CO₂ and H₂O, the compound degrades into fluorinated products of incomplete combustion (PICs) and hydrogen fluoride (HF) gas [2].

Because standard incinerators lack alkaline scrubbers, the generated HF corrodes the exhaust stacks and is released into the atmosphere. Therefore, the U.S. Environmental Protection Agency (EPA) mandates that fluorinated organic waste be routed exclusively to specialized high-temperature rotary kilns operating at ≥1100°C, equipped with rapid quench and alkaline scrubbing systems to neutralize HF into inert calcium fluoride (CaF₂) [3].

Step-by-Step Waste Segregation & Containment Workflow

Implement the following self-validating protocol at the bench to ensure regulatory compliance and physical safety.

Step 1: Categorization and Segregation

  • Action: Classify all reaction mother liquors, washes, and dissolved buffers containing 5-Fluoro-1,3-dihydroxymethylbenzene strictly as "Halogenated Organic Waste."

  • Validation: Check your waste log. If the volume of halogenated waste exceeds the volume of the fluorinated input, segregation is successful. Do not dilute this stream with non-halogenated solvents like pure ethanol or hexane.

Step 2: Primary Containment Selection

  • Action: Use High-Density Polyethylene (HDPE) carboys for liquid waste collection.

  • Causality: Avoid glass containers. If the fluorinated waste is mixed with mildly acidic aqueous streams, trace HF can be generated over time during prolonged storage. Even at parts-per-million levels, HF will etch glass, compromising the structural integrity of the container and risking a catastrophic breach in the waste cabinet.

Step 3: Labeling and GHS Compliance

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Required Text: "Halogenated Organic Waste - Contains Fluorinated Organics (5-Fluoro-1,3-dihydroxymethylbenzene)." Include GHS pictograms for Irritant and Environmental Hazard.

Step 4: Storage Conditions

  • Action: Store the sealed HDPE container in a continuously ventilated, fire-resistant secondary containment cabinet. Keep ambient temperatures below 25°C to minimize vapor pressure. Keep strictly away from strong bases and oxidizing agents.

Step 5: Vendor Manifesting

  • Action: Partner exclusively with an EPA-certified (or local equivalent) hazardous waste disposal vendor permitted for halogenated organics (e.g., a RCRA-permitted facility). Explicitly note the presence of covalently bound fluorine on the manifest to ensure it is routed to a kiln with a scrubber.

Thermal Destruction Lifecycle

The following diagram illustrates the logical flow of the waste from the laboratory bench to final environmental neutralization.

G N1 Waste Generation: 5-Fluoro-1,3-dihydroxymethylbenzene N2 Segregation: Halogenated Organic Stream N1->N2 Identify F-content N3 Containment: HDPE Containers N2->N3 Prevent glass etching N4 High-Temp Incineration (>1100°C, >2s residence) N3->N4 RCRA Vendor Transport N5 Alkaline Scrubbing (Neutralize HF to CaF2) N4->N5 Hot Gases (CO2, HF) N6 Safe Effluent Release & CaF2 Landfill N5->N6 Neutralized Solid Waste

Workflow for the segregation and high-temperature disposal of fluorinated organic waste.

Spill Response & Immediate Action Plan

In the event of an accidental spill of 5-Fluoro-1,3-dihydroxymethylbenzene (either as a solid powder or dissolved in solvent):

  • Evacuate and Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Containment: If solid, gently sweep using a static-free brush into a solid halogenated waste bin. If liquid, absorb using an inert, non-combustible material (e.g., diatomaceous earth or vermiculite).

  • Disposal: Place all contaminated absorbent materials, paper towels, and outer gloves into a solid waste container labeled "Fluorinated Organic Solid Waste." Never flush spilled material down the drain.

References
  • Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program U.S. Environmental Protection Agency (EPA)[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA)[Link]

Handling

Personal protective equipment for handling 5-Fluoro-1,3-dihydroxymethylbenzene

As a Senior Application Scientist in chemical safety and drug development workflows, I frequently observe laboratory personnel treating fluorinated aromatic building blocks with the same relaxed protocols used for simple...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical safety and drug development workflows, I frequently observe laboratory personnel treating fluorinated aromatic building blocks with the same relaxed protocols used for simple aliphatic alcohols. This is a critical operational vulnerability.

5-Fluoro-1,3-dihydroxymethylbenzene (CAS: 19254-86-5), also known as 5-fluoro-1,3-benzenedimethanol, presents unique handling challenges[1]. The addition of the highly electronegative fluorine atom on the aromatic ring significantly alters the molecule's physicochemical behavior. It increases the compound's lipophilicity compared to non-fluorinated analogs, which can enhance dermal penetration when dissolved in organic carriers (like DMSO or DCM). Furthermore, as a crystalline solid, its fine dust poses a pronounced risk of respiratory and ocular irritation (H315, H319, H335)[2].

To ensure operational safety and maintain the integrity of your research, your Personal Protective Equipment (PPE) and handling protocols must function as a self-validating system—where every control measure directly addresses a specific mechanistic risk.

Mechanistic Hazard Assessment & Hierarchy of Controls

Before selecting PPE, we must apply the Hierarchy of Controls [3]. PPE is your last line of defense; engineering controls must be established first. 5-Fluoro-1,3-dihydroxymethylbenzene is prone to aerosolization during weighing and transfer operations. Because the fluorinated dust can bypass standard safety measures, all primary handling must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

HandlingWorkflow A Pre-Task Hazard Assessment (5-Fluoro-1,3-benzenedimethanol) B Engineering Controls (Fume Hood / Glove Box) A->B Hierarchy of Controls C PPE Selection Matrix (Gloves, Goggles, Lab Coat) B->C Residual Risk Mitigation D Operational Execution (Weighing & Transfer) C->D SOP Initiation E Decontamination & Waste Segregation D->E Post-Task Protocol

Fig 1: Step-by-step logical workflow for handling and exposure control of fluorinated aromatics.

Personal Protective Equipment (PPE) Matrix

When engineering controls cannot fully eliminate the risk of exposure to the solid powder or its solvated forms, OSHA mandates the use of highly specific PPE[4][5]. Below is the quantitative and qualitative PPE matrix required for handling this compound.

PPE CategoryTechnical SpecificationScientific Rationale & Causality
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer).Nitrile protects against the dry solid. Neoprene provides a broader chemical resistance profile if the diol is solvated in aggressive organic carriers, preventing rapid breakthrough.
Eye Protection ANSI Z87.1+ rated tight-fitting chemical splash goggles.Standard safety glasses leave gaps. Airborne crystalline particulates of fluorinated benzenes can easily bypass safety glasses, causing severe corneal irritation.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + chemical-resistant apron.Knit cuffs prevent the sleeves from dragging through powders. The apron provides an impermeable barrier against solvent splashes during dissolution steps.
Respiratory N95/P100 particulate respirator (Only if weighing outside a hood).Mitigates the inhalation risk of fine powders (H335 hazard). Note: Fume hood utilization is always preferred over relying solely on respirators.

Standard Operating Procedure (SOP): Weighing & Transfer

This protocol is designed to eliminate static charge buildup (which causes the powder to scatter) and prevent cross-contamination.

Step 1: Workspace Preparation

  • Clear the fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow.

  • Place an anti-static mat on the balance. Fluorinated powders frequently carry static charges that cause them to repel from metal spatulas and aerosolize.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears. Don the FR lab coat, followed by the inner nitrile gloves, chemical splash goggles, and finally the outer neoprene gloves. Ensure the outer glove cuff extends over the lab coat sleeve.

Step 3: Execution of Transfer

  • Use a grounded, anti-static U-shaped spatula to transfer the 5-Fluoro-1,3-dihydroxymethylbenzene.

  • Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats to minimize the exposed surface area of the powder.

Step 4: Solvation

  • If dissolving the compound, introduce the solvent (e.g., anhydrous ethanol or DMSO) slowly down the side of the vial to prevent displacing air too rapidly, which can eject powder into the user's breathing zone.

Step 5: Doffing & Decontamination

  • Wipe down the exterior of the sealed vial with a solvent-dampened wipe.

  • Remove the outer gloves inside the fume hood and dispose of them as hazardous solid waste.

Spill Response and Disposal Plan

Fluorinated aromatic compounds require strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste[6]. Never sweep a dry spill of 5-Fluoro-1,3-dihydroxymethylbenzene, as the mechanical action will generate a highly irritating dust cloud.

SpillResponse Start Spill Detected: 5-Fluoro-1,3-dihydroxymethylbenzene Assess Assess Spill Volume & Exposure Risk Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk Clean Don PPE & Wet-Wipe Solid Minor->Clean Evacuate Evacuate Area & Contact EHS Major->Evacuate Waste Dispose as Halogenated Solid Waste Clean->Waste

Fig 2: Decision tree for spill response and containment of 5-Fluoro-1,3-dihydroxymethylbenzene.

Procedural Spill Containment:

  • Isolate: If the spill occurs outside the fume hood, immediately restrict access to the area to prevent tracking the powder.

  • Wet-Wiping Method: Don full PPE. Lightly dampen an absorbent spill pad with a compatible, low-volatility solvent (like water or a dilute surfactant, depending on the exact co-solvents present). Gently place the pad over the powder to suppress dust, then wipe inward toward the center of the spill.

  • Halogenated Waste Segregation: Place all contaminated wipes, broken glass, and used PPE into a designated, clearly labeled rigid container for Halogenated Organic Solid Waste . Do not mix with non-halogenated waste streams, as this violates EPA generator regulations and poses severe thermal hazards during incineration[7].

References

  • NextSDS Chemical Substance Information - 5-FLUORO-1,3-DIHYDROXYMETHYLBENZENE (CAS 19254-86-5). NextSDS Regulatory Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) - Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at: [Link]

  • National Research Council - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA) - Hazardous Waste Generator Regulations (40 CFR 262). U.S. EPA. Available at: [Link]

Sources

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